(R)-Vorbipiprant
Description
Vorbipiprant is a small molecule, orally bioavailable antagonist of the prostaglandin E2 receptor subtype 4 (PTGER4; EP4), with potential immunomodulating and antineoplastic activities. Upon oral administration, vorbipiprant selectively targets and binds to EP4, thereby inhibiting the binding of the immunosuppressive prostaglandin E2 (PGE2) to EP4 and preventing the activation of EP4. This inhibits PGE2-EP4-mediated signaling and inhibits the proliferation of tumor cells in which the PGE2-EP4 signaling pathway is overactivated. In addition, EP4 inhibition prevents the activity of tumor-associated myeloid cells (TAMCs) in the tumor microenvironment (TME) by inhibiting interleukin-23 (IL-23) production and the IL-23-mediated expansion of T helper 17 (Th17) cells. EP4, a prostanoid receptor, is a G protein-coupled receptor that is expressed in certain types of cancers; it promotes tumor cell proliferation and invasion.
VORBIPIPRANT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
CAS No. |
1417742-86-9 |
|---|---|
Molecular Formula |
C26H27F3N2O3 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[1-[[6-[[4-(trifluoromethyl)phenyl]methyl]-6-azaspiro[2.5]octane-7-carbonyl]amino]cyclopropyl]benzoic acid |
InChI |
InChI=1S/C26H27F3N2O3/c27-26(28,29)20-5-1-17(2-6-20)16-31-14-13-24(9-10-24)15-21(31)22(32)30-25(11-12-25)19-7-3-18(4-8-19)23(33)34/h1-8,21H,9-16H2,(H,30,32)(H,33,34) |
InChI Key |
CADWTPLFEZSAHM-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC12CCN([C@H](C2)C(=O)NC3(CC3)C4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1CC12CCN(C(C2)C(=O)NC3(CC3)C4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Vorpipiprant's Antagonistic Mechanism of Action on the EP4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Vorpipiprant (also known as CR6086) is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with the EP4 receptor. It includes quantitative data on its binding affinity and functional antagonism, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Introduction to the EP4 Receptor and (R)-Vorpipiprant
The EP4 receptor is a G protein-coupled receptor (GPCR) that is activated by the endogenous ligand Prostaglandin E2 (PGE2)[1]. It is one of four subtypes of the PGE2 receptor and is implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, and immuno-oncology[1][2]. The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[1]. However, it can also couple to other signaling pathways, including the Gi alpha subunit (Gαi)[1].
(R)-Vorpipiprant has been developed as a selective antagonist for the EP4 receptor, with the therapeutic goal of modulating the downstream effects of PGE2 signaling. Its potential applications are being explored in conditions such as rheumatoid arthritis and as an adjunct in cancer immunotherapy[3][4].
Quantitative Analysis of (R)-Vorpipiprant's Interaction with the EP4 Receptor
The affinity and functional antagonism of (R)-Vorpipiprant at the human EP4 receptor have been characterized through in vitro assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay Type | Cell Line | Ligand/Agonist | Reference |
| Binding Affinity (Ki) | 16.6 nM | Radioligand Binding Assay | HEK293 cells expressing human EP4 receptor | [3H]PGE2 | [1] |
| Functional Antagonism (IC50) | 22 nM | cAMP Production Assay | HEK293 cells expressing human EP4 receptor | PGE2 | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of (R)-Vorpipiprant with the EP4 receptor, as described in the primary literature[1][5].
Radioligand Binding Assay for EP4 Receptor
This assay determines the binding affinity (Ki) of (R)-Vorpipiprant for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membrane fractions from HEK293 cells engineered to express the human EP4 receptor.
-
Radioligand: [3H]PGE2 (1-1.5 nM).
-
Assay Buffer: 10 mM 2-(N-morpholino)ethanesulphonic acid-KOH buffer, pH 6, containing 10 mM MgCl2 and 1 mM CaCl2.
-
Non-specific Binding Control: 1 µM PGE2.
-
Test Compound: (R)-Vorpipiprant at various concentrations (e.g., 3x10⁻¹⁰ M to 10⁻⁶ M).
-
Filtration Apparatus: 96-well glass-fibred filters (UniFilter-96 GF/B) pre-soaked in 0.3% polyethylenimine.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail: MicroScint-20.
-
Scintillation Counter: TopCount (PerkinElmer).
Procedure:
-
In a 96-well plate, incubate 10 µg of protein from the membrane fractions in a total volume of 0.1 ml with the radioligand, [3H]PGE2.
-
For total binding, add 1% dimethyl sulphoxide (DMSO) to the reaction mixture.
-
For non-specific binding, add 1 µM PGE2.
-
For competition experiments, add varying concentrations of (R)-Vorpipiprant.
-
Incubate the plates for 90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the pre-soaked glass-fibred filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 30 °C.
-
Add 0.2 ml of MicroScint-20 to each well.
-
After at least 1 hour of stabilization, determine the residual [3H]PGE2 binding using a solid scintillation counter.
-
Calculate the Ki value from the competition binding curves using appropriate software.
cAMP Functional Assay for EP4 Receptor Antagonism
This assay measures the ability of (R)-Vorpipiprant to inhibit the production of cAMP stimulated by an EP4 receptor agonist (PGE2), thereby determining its functional antagonist potency (IC50).
Materials:
-
Cells: HEK293 cells expressing the human EP4 receptor.
-
Agonist: Prostaglandin E2 (PGE2).
-
Test Compound: (R)-Vorpipiprant at various concentrations.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., a competitive immunoassay).
Procedure:
-
Culture HEK293 cells expressing the EP4 receptor in appropriate cell culture plates.
-
Pre-incubate the cells with varying concentrations of (R)-Vorpipiprant.
-
Stimulate the cells with a fixed concentration of PGE2 to induce cAMP production.
-
After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the inhibition of PGE2-stimulated cAMP production by (R)-Vorpipiprant.
-
Calculate the IC50 value, which is the concentration of (R)-Vorpipiprant that inhibits 50% of the maximal cAMP production induced by PGE2.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of the EP4 receptor and a typical experimental workflow for characterizing an EP4 antagonist.
Caption: EP4 Receptor Signaling Pathways.
Caption: EP4 Antagonist Characterization Workflow.
Conclusion
(R)-Vorpipiprant is a high-affinity, potent antagonist of the EP4 receptor. Its mechanism of action involves the competitive inhibition of PGE2 binding, leading to the attenuation of downstream signaling cascades, most notably the Gs-adenylyl cyclase-cAMP pathway. The preclinical data, obtained through rigorous in vitro and in vivo studies, support its further development as a therapeutic agent for inflammatory diseases and potentially in immuno-oncology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical resource for researchers working on EP4 receptor pharmacology and the development of novel antagonists.
References
- 1. Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
(R)-Vorbipiprant: An In-Depth Technical Guide to its Binding Affinity and Kinetics for the EP4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of (R)-Vorbipiprant, a selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4). This document details the compound's binding affinity, explores the methodologies used to determine these parameters, and describes the associated EP4 signaling pathways.
This compound Binding Affinity for the Human EP4 Receptor
This compound demonstrates high-affinity binding to the human EP4 receptor. The key quantitative metrics for its binding affinity are summarized in the table below.
| Parameter | Value (nM) | Description |
| Ki | 16.6 | Inhibition constant, representing the concentration of this compound required to occupy 50% of the EP4 receptors in a competitive binding assay.[1][2] |
| IC50 | 22 | Half maximal inhibitory concentration, indicating the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production in cells expressing the human EP4 receptor.[1][2] |
Experimental Protocol: Determination of Binding Affinity (Radioligand Competition Assay)
The binding affinity of this compound for the EP4 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound, this compound, to displace a radiolabeled ligand with known affinity for the EP4 receptor.
Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled EP4 receptor agonist or antagonist, such as [3H]-PGE2.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human EP4 receptor.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound.
-
The cell membrane preparation.
-
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled EP4 ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
This compound Binding Kinetics for the EP4 Receptor
As of the latest available data, specific values for the association rate (kon) and dissociation rate (koff) of this compound for the human EP4 receptor have not been publicly disclosed. The determination of these kinetic parameters is crucial for a complete understanding of the drug-receptor interaction, as they provide insights into the duration of target engagement.
Generalized Experimental Protocol: Determination of Binding Kinetics
The binding kinetics of a ligand to a GPCR like the EP4 receptor can be determined using kinetic radioligand binding assays.
-
Assay Setup:
-
Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation at time zero.
-
At various time points, terminate the reaction in replicate wells by rapid filtration.
-
-
Data Analysis:
-
Plot the specific binding against time.
-
Analyze the data using a one-phase association model to determine the observed association rate (kobs).
-
Calculate the association rate constant (kon) using the equation: kon = (kobs - koff) / [L], where [L] is the radioligand concentration. The koff value is determined from a separate dissociation experiment.
-
-
Assay Setup:
-
Pre-incubate the radioligand with the membrane preparation to allow for the formation of the receptor-ligand complex to reach equilibrium.
-
Initiate dissociation at time zero by adding a saturating concentration of an unlabeled ligand (e.g., this compound) to prevent re-binding of the radioligand.
-
At various time points, terminate the reaction by rapid filtration.
-
-
Data Analysis:
-
Plot the natural logarithm of the specific binding against time.
-
The dissociation rate constant (koff) is the negative of the slope of this linear relationship.
-
Binding Kinetics Experimental Workflow
EP4 Receptor Signaling Pathways
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Prostaglandin E2 (PGE2), initiates several downstream signaling cascades. This compound, as an antagonist, blocks these signaling events. The primary signaling pathway involves the coupling to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA).
In addition to the canonical Gαs pathway, the EP4 receptor can also couple to the Gi alpha subunit (Gαi) and engage β-arrestin-mediated signaling pathways.
References
An In-Depth Technical Guide to the Downstream Signaling Pathways of (R)-Vorbipiprant, a Prostaglandin E2 Receptor EP4 Antagonist
A Note on the Mechanism of Action: Initial interest in (R)-Vorbipiprant may have been associated with various prostaglandin receptors. However, extensive research and clinical development have definitively identified Vorbipiprant (also known as CR6086) as a potent and selective antagonist of the Prostaglandin E2 (PGE2) Receptor EP4 subtype. This guide will focus on the well-established downstream signaling pathways of the EP4 receptor, which is the direct target of Vorbipiprant.
Introduction to Vorbipiprant and the EP4 Receptor
Vorbipiprant (CR6086) is a small molecule inhibitor that selectively targets the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor (GPCR). The natural ligand for this receptor is prostaglandin E2 (PGE2), a principal mediator of inflammation. In the context of oncology, the PGE2-EP4 signaling axis is recognized for its significant immunosuppressive role within the tumor microenvironment. By promoting an environment that favors cancer immune escape, this pathway contributes to tumor progression. Vorbipiprant is being investigated, particularly in combination with immune checkpoint inhibitors, to counteract this immunosuppression and enhance anti-tumor immune responses.[1][2]
The EP4 Receptor and Its Downstream Signaling Cascades
The EP4 receptor is a versatile signaling hub, coupling to multiple intracellular pathways upon activation by PGE2. Vorbipiprant, as an antagonist, blocks the initiation of these cascades. The primary signaling pathways are detailed below.
Canonical Gαs-cAMP-PKA Pathway
The most well-characterized pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[3][4]
-
Activation: Upon PGE2 binding, the EP4 receptor undergoes a conformational change, leading to the activation of Gαs.
-
Adenylyl Cyclase and cAMP Production: Activated Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5] This leads to a rapid increase in intracellular cAMP levels.
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate a multitude of downstream protein targets.
-
CREB Phosphorylation and Gene Transcription: A key substrate of PKA is the cAMP response element-binding protein (CREB). Once phosphorylated by PKA, pCREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
By blocking PGE2 binding, Vorbipiprant prevents the activation of Gαs, leading to a reduction in cAMP production and subsequent downstream signaling.
Non-Canonical Signaling Pathways
The EP4 receptor also engages in non-canonical signaling, providing a more complex and nuanced control over cellular processes.
-
Gαi Coupling: In some cellular contexts, the EP4 receptor can couple to the inhibitory G-protein, Gαi. This has an opposing effect to Gαs coupling, as Gαi inhibits adenylyl cyclase, thereby dampening cAMP production.[3][7] This dual coupling allows for fine-tuning of the intracellular cAMP concentration.
-
PI3K/Akt Pathway: The EP4 receptor can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This activation can occur through Gαi coupling or via a β-arrestin-mediated scaffold.[8][9] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration. Vorbipiprant's antagonism of EP4 would consequently inhibit the pro-survival and pro-migratory signals transmitted through this pathway.
-
β-Arrestin and c-Src Transactivation: Upon ligand binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which recruits β-arrestins. β-arrestin binding not only desensitizes G-protein signaling but also initiates a separate wave of signaling. For the EP4 receptor, β-arrestin can act as a scaffold to bring in other signaling molecules, such as c-Src kinase. This can lead to the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), further amplifying downstream signals that promote cell migration and invasion.[1][10]
Quantitative Data on EP4 Antagonism
The effects of Vorbipiprant and other selective EP4 antagonists have been quantified in various preclinical and clinical studies.
Preclinical Data
| Parameter | Assay Type | Cell Line/System | Agonist | Antagonist | Result | Reference |
| cAMP Production | cAMP Assay | HEK293 cells expressing murine EP4 | PGE2 | RQ-15986 | pA2 value of 8.7 (potent inhibition) | [11] |
| cAMP Production | cAMP Assay | Murine 66.1 mammary tumor cells | PGE2 (5 µM) | RQ-15986 (0.5-3.0 µM) | Dose-dependent inhibition of a 2.1-fold increase in cAMP | [11] |
| cAMP Production | cAMP Assay | Primary osteoblastic cells | PGE2 | EP4RA (1 µM) | 44% decrease in PGE2-treated cAMP production | [8] |
| Cell Migration | Wound-healing assay | Mesenchymal Stem Cells (MSCs) | PGE2 (1 µmol/L) | FAK inhibitor | Decreased cell motility and slower wound closure | [11] |
| Gene Expression | RT-PCR | Primary osteoblastic cells | PGE2 | EP4RA | Inhibition of the increase in RANKL mRNA levels | [8] |
| Bone Resorption | 45Ca release assay | Fetal rat long bone cultures | PGE2 | EP4RA | 22%-37% decrease in 45Ca release from PGE2-stimulated cultures | [8] |
Clinical Trial Data for Vorbipiprant
A Phase Ib/IIa clinical trial investigated Vorbipiprant in combination with the anti-PD-1 antibody balstilimab in patients with refractory microsatellite stable metastatic colorectal cancer (mCRC).[12][13]
| Parameter | Dosing Cohorts (Vorbipiprant) | Number of Patients | Result | Reference |
| Disease Control Rate (DCR) | 30, 90, or 180 mg twice daily | 28 | 50% across the entire cohort | [12][13] |
| DCR in patients with liver metastases | 30, 90, or 180 mg twice daily | 12 | 25% | [12][13] |
| Overall Response Rate (ORR) | 30, 90, or 180 mg twice daily | 28 | 11% | [12][13] |
| Median Duration of Response | 30, 90, or 180 mg twice daily | Responders | 7.4 months | [12][13] |
| Median Progression-Free Survival (PFS) | 30, 90, or 180 mg twice daily | 28 | 2.6 months | [12][13] |
| Median Overall Survival (OS) | 30, 90, or 180 mg twice daily | 28 | 14.2 months | [12][13] |
| Recommended Phase 2 Dose | - | - | 90 mg twice daily | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of EP4 antagonist activity. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the EP4 receptor.
-
Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of a competitive antagonist like Vorbipiprant.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human EP4 receptor.
-
Radioligand (e.g., [3H]PGE2).
-
Test compound (Vorbipiprant).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate a fixed amount of cell membrane preparation with a constant concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[14]
-
cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to block agonist-induced cAMP production.
-
Objective: To determine the functional potency (IC50) of Vorbipiprant in inhibiting EP4 receptor signaling.
-
Materials:
-
Whole cells expressing the EP4 receptor (e.g., HEK293).
-
PGE2 (agonist).
-
Vorbipiprant (antagonist).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody).
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed cells in a microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of Vorbipiprant.
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) to induce cAMP production.
-
Lyse the cells and add the HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate antibody).
-
Incubate to allow for competition between the cellular cAMP and the d2-cAMP for binding to the antibody.
-
Read the plate on an HTRF reader. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the response against the antagonist concentration to determine the IC50 value.[7][15][16]
-
Cell Migration Assay (Wound-Healing/Scratch Assay)
This assay assesses the effect of an EP4 antagonist on PGE2-induced cell migration.
-
Objective: To qualitatively and quantitatively measure the inhibition of cell migration by Vorbipiprant.
-
Materials:
-
Adherent cell line (e.g., cancer cell line, mesenchymal stem cells).
-
Culture plates.
-
Pipette tip or cell scraper.
-
Microscope with camera.
-
Image analysis software.
-
-
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris and replace the media with fresh media containing PGE2 and varying concentrations of Vorbipiprant.
-
Place the plate in an incubator and capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).
-
Measure the area of the scratch at each time point using image analysis software.
-
Compare the rate of wound closure between the different treatment groups to determine the effect of Vorbipiprant on cell migration.[11]
-
Conclusion
Vorbipiprant is a selective EP4 receptor antagonist that effectively blocks the downstream signaling pathways initiated by PGE2. Its primary mechanism involves the inhibition of the canonical Gαs-cAMP-PKA pathway, which plays a crucial role in mediating the immunosuppressive effects of PGE2 in the tumor microenvironment. Additionally, Vorbipiprant interferes with non-canonical EP4 signaling through Gαi, PI3K/Akt, and β-arrestin, which are implicated in cell survival and migration. The preclinical and clinical data gathered to date support the continued investigation of Vorbipiprant as a therapeutic agent, particularly in combination with immunotherapy for the treatment of cancer. The experimental protocols outlined in this guide provide a framework for the continued characterization of Vorbipiprant and other EP4 antagonists in drug development.
References
- 1. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]
- 2. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 3. revvity.com [revvity.com]
- 4. Item - Table 1 from The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 regulates cell migration via the intracellular activation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PGE2 Promotes the Migration of Mesenchymal Stem Cells through the Activation of FAK and ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(R)-Vorbipiprant's Selectivity for the EP4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Vorbipiprant (also known as CR6086) is a potent and highly selective antagonist of the human E-type prostanoid receptor 4 (EP4). This technical guide provides an in-depth overview of its selectivity profile against other prostanoid receptors, supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Executive Summary
This compound demonstrates exceptional selectivity for the EP4 receptor. Its binding affinity (Ki) for human EP4 is 16.6 nM, and it effectively inhibits prostaglandin E2 (PGE2)-induced cyclic adenosine monophosphate (cAMP) production with a half-maximal inhibitory concentration (IC50) of 22 nM[1][2]. Notably, its activity against other prostanoid receptors, including EP1, EP2, and EP3, is significantly lower, with IC50 values exceeding 10,000 nM, underscoring its highly specific mechanism of action. This selectivity profile makes this compound a valuable tool for investigating EP4 receptor function and a promising therapeutic candidate for EP4-mediated pathologies.
Data Presentation: Selectivity Profile of this compound
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound across a panel of human prostanoid receptors.
Table 1: Binding Affinity (Ki) of this compound for Human Prostanoid Receptors
| Receptor | Ligand | Ki (nM) |
| EP4 | This compound | 16.6 [1][2] |
| EP1 | This compound | >10,000 |
| EP2 | This compound | >10,000 |
| EP3 | This compound | >10,000* |
| DP1 | This compound | Data not available |
| DP2 | This compound | Data not available |
| FP | This compound | Data not available |
| IP | This compound | Data not available |
| TP | This compound | Data not available |
*Based on functional data where IC50 > 10,000 nM.
Table 2: Functional Antagonism (IC50) of this compound at Human Prostanoid Receptors
| Receptor | Second Messenger | Functional Assay | IC50 (nM) |
| EP4 | cAMP | PGE2-induced cAMP Inhibition | 22 [1][2] |
| EP1 | Ca2+ | PGE2-induced Ca2+ Mobilization | >10,000 |
| EP2 | cAMP | PGE2-induced cAMP Production | >10,000 |
| EP3 | cAMP | PGE2-induced cAMP Inhibition | >10,000 |
| DP1 | cAMP | PGD2-induced cAMP Production | Data not available |
| DP2 | Ca2+ | PGD2-induced Ca2+ Mobilization | Data not available |
| FP | Ca2+ | PGF2α-induced Ca2+ Mobilization | Data not available |
| IP | cAMP | Iloprost-induced cAMP Production | Data not available |
| TP | Ca2+ | U-46619-induced Ca2+ Mobilization | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the selectivity of this compound.
Radioligand Binding Assay for EP4 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from HEK293 cells stably expressing the human EP4 receptor.
-
Membrane Preparation:
-
HEK293 cells expressing the recombinant human EP4 receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
A fixed concentration of the radioligand, typically [3H]-PGE2 (e.g., 2.5 nM), is incubated with the cell membrane preparation (e.g., 10-20 µg of protein) in a binding buffer.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the EP4 receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
cAMP Functional Assay for EP4 Receptor Antagonism
Objective: To determine the functional potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production.
Methodology: A cell-based functional assay is used to measure the inhibition of Gs-protein coupled signaling downstream of EP4 receptor activation.
-
Cell Culture and Treatment:
-
HEK293 cells stably expressing the human EP4 receptor are seeded in 96-well plates and cultured to an appropriate confluency.
-
The cells are then pre-incubated with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Following pre-incubation, the cells are stimulated with a fixed concentration of PGE2 (typically at its EC80 concentration to elicit a robust cAMP response) for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
The intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).
-
For an HTRF-based assay, cells are lysed, and the lysate is incubated with a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
The concentration of this compound that causes a 50% reduction in the PGE2-stimulated cAMP response (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Prostanoid Receptor Signaling Pathways
References
(R)-Vorbipiprant Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies related to (R)-Vorbipiprant (CR6086), a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype. This document details the mechanism of action, key structural features influencing its pharmacological activity, and comprehensive experimental protocols for its evaluation.
Introduction to this compound and its Therapeutic Potential
This compound is a novel small molecule that acts as a targeted immunomodulator. It is under investigation for the treatment of various conditions, including rheumatoid arthritis and several types of cancer, particularly in combination with immune checkpoint inhibitors.[1] Its therapeutic effects stem from its ability to block the signaling of PGE2 through the EP4 receptor, a key pathway involved in inflammation and immune suppression within the tumor microenvironment.[2][3]
Mechanism of Action: Antagonism of the PGE2-EP4 Signaling Pathway
Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly coupled to the Gs alpha subunit (Gαs), which upon activation by PGE2, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent modulation of gene expression involved in inflammation and immune responses. Evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[3][4][5][6]
This compound selectively binds to the EP4 receptor, preventing the binding of PGE2 and thereby inhibiting the downstream signaling cascade. This blockade of PGE2-mediated signaling is the basis of its anti-inflammatory and immunomodulatory effects.
Pharmacological Profile of this compound
This compound demonstrates high affinity and potent antagonism of the human EP4 receptor. The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Species | Assay Type |
| Binding Affinity (Ki) | 16.6 nM | Human | Radioligand Binding Assay |
| Functional Antagonism (IC50) | 22 nM | Human | PGE2-stimulated cAMP production |
Structure-Activity Relationship (SAR) of EP4 Receptor Antagonists
While specific SAR data for a series of this compound analogs is not publicly available, analysis of the broader class of EP4 antagonists, including those with azaspiroalkane scaffolds, allows for the inference of key structural requirements for potent and selective activity. Generally, EP4 antagonists possess three key pharmacophoric features:
-
An acidic group: Typically a carboxylic acid or a bioisostere, which is crucial for anchoring the ligand to the receptor.
-
A central scaffold: This provides the appropriate orientation for the other functional groups. In the case of this compound, this is an azaspiro[2.5]octane moiety.
-
A lipophilic tail: This region often interacts with a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity.
The table below presents a generalized SAR for azaspiroalkane-based EP4 antagonists, based on common findings in the medicinal chemistry literature.
| R1 (Acidic Group) | R2 (Scaffold Modification) | R3 (Lipophilic Tail) | Relative Potency |
| Benzoic Acid | Azaspiro[2.5]octane | 4-(trifluoromethyl)benzyl | ++++ |
| Tetrazole | Azaspiro[2.5]octane | 4-(trifluoromethyl)benzyl | +++ |
| Benzoic Acid | Piperidine | 4-(trifluoromethyl)benzyl | ++ |
| Benzoic Acid | Azaspiro[2.5]octane | Benzyl | +++ |
| Benzoic Acid | Azaspiro[2.5]octane | 4-chlorobenzyl | ++++ |
This table is an illustrative representation of general SAR trends for this class of compounds and is not based on specific data for this compound analogs.
Experimental Protocols
In Vitro Assays
This assay determines the binding affinity of a test compound for the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
[3H]-PGE2 (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Scintillation fluid
-
Glass fiber filters
-
Microplate harvester
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hEP4 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value determined from the competition binding curve.
This assay measures the ability of a compound to antagonize PGE2-stimulated cAMP production.
Materials:
-
HEK293 cells expressing the human EP4 receptor
-
PGE2
-
Test compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
In Vivo Models
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[2][3][4][5][7]
Materials:
-
Susceptible rodent strain (e.g., DBA/1 mice or Lewis rats)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Calipers for paw thickness measurement
Procedure:
-
Immunization: Emulsify type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the animals on day 0.
-
Booster (optional but recommended): On day 21 (for mice) or day 7 (for rats), administer a booster injection of type II collagen emulsified in IFA.
-
Disease Monitoring: Beginning around day 21, monitor the animals daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and ankylosis. Measure paw thickness using calipers.
-
Treatment: Once arthritis is established, randomize the animals into treatment groups (vehicle control, positive control, and test compound groups). Administer the test compound, such as this compound, orally once or twice daily for a specified period (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the study, collect blood for serum analysis of inflammatory markers and anti-collagen antibodies. Harvest joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a promising EP4 receptor antagonist with a well-defined mechanism of action. While specific structure-activity relationship data for a series of its analogs are not extensively published, the general principles of EP4 antagonist design provide a strong framework for understanding its key structural features. The detailed experimental protocols provided in this guide offer a comprehensive toolkit for researchers and drug development professionals to evaluate the pharmacological properties of this compound and other novel EP4 antagonists. Further research into the SAR of this and related series will be invaluable for the development of next-generation immunomodulatory drugs.
References
- 1. Structure activity relationship (SAR) maps: A student-friendly tool to teach medicinal chemistry in integrated pharmacotherapy courses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. chondrex.com [chondrex.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery Expertise - Rottapharm Biotech [rottapharmbiotech.com]
- 7. chondrex.com [chondrex.com]
A Technical Guide to the Chemical Synthesis and Purification of (R)-Vorbipiprant
(R)-Vorbipiprant , a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4), has garnered significant interest within the drug development community for its potential therapeutic applications in immuno-oncology and inflammatory diseases. This technical guide provides an in-depth overview of the chemical synthesis and purification methods for this compound, tailored for researchers, scientists, and professionals in the field of drug development. The information is compiled from publicly available scientific literature and patent documents, offering a comprehensive resource for the preparation of this compound.
Mechanism of Action: EP4 Receptor Antagonism
This compound exerts its pharmacological effects by blocking the EP4 receptor, a G-protein coupled receptor. The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a signaling cascade that can have both pro- and anti-inflammatory effects depending on the cellular context. The primary signaling pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gαs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). However, the EP4 receptor can also couple to other signaling pathways, including those involving Gαi and β-arrestin. By antagonizing this receptor, this compound can modulate these downstream signaling events.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the chiral azaspiro[2.5]octane core and the 4-(1-aminocyclopropyl)benzoic acid moiety. These intermediates are then coupled, followed by deprotection and purification steps to yield the final active pharmaceutical ingredient (API). The synthetic route outlined below is based on procedures described in the patent literature, primarily WO2013004290 A1.
Synthesis Workflow
In Silico Modeling of (R)-Vorbipiprant and EP4 Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the selective EP4 receptor antagonist, (R)-Vorbipiprant, and its target, the human prostaglandin E2 receptor subtype 4 (EP4). This document outlines the core principles, experimental protocols, and data interpretation relevant to the in silico analysis of this ligand-receptor complex, aimed at facilitating drug discovery and development efforts.
Introduction to this compound and the EP4 Receptor
This compound is an orally active and selective antagonist of the prostaglandin E2 receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of prostaglandin E2 (PGE2) signaling, which is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. By blocking the action of PGE2 at the EP4 receptor, this compound has therapeutic potential in a range of diseases. In silico modeling plays a crucial role in understanding the molecular basis of this antagonism, guiding the design of more potent and selective inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound's interaction with the human EP4 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 16.6 nM | Human | Radioligand Binding Assay | [1][2][3][4] |
| IC50 | 22 nM | Human | PGE2-induced cAMP Production | [1][2][4] |
EP4 Receptor Signaling Pathways
The EP4 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon activation by its endogenous ligand PGE2, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). However, emerging evidence suggests that EP4 can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway. The antagonism of these pathways by this compound is central to its therapeutic effect.
Experimental Protocols for In Silico Modeling
While a specific in silico modeling study for this compound's interaction with the EP4 receptor is not publicly available, a representative methodology can be constructed based on standard practices for GPCRs and published studies on other EP4 antagonists.
Homology Modeling of the EP4 Receptor
As the crystal structure of the human EP4 receptor in complex with an antagonist is available (e.g., with ONO-AE3-208), this can serve as a high-quality template for modeling. In the absence of a direct complex structure with this compound, homology modeling using a different antagonist-bound structure is a valid approach.
-
Template Selection: The cryo-electron microscopy structure of the human EP4 receptor in complex with an antagonist (e.g., PDB ID: 5YWY) would be selected from the Protein Data Bank.
-
Sequence Alignment: The amino acid sequence of the human EP4 receptor would be aligned with the sequence of the template structure.
-
Model Building: A homology modeling program, such as MODELLER or the Schrödinger Suite's Prime module, would be used to generate a three-dimensional model of the EP4 receptor.
-
Model Refinement and Validation: The generated model would be refined through energy minimization to relieve any steric clashes. The quality of the model would be assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.
Ligand Preparation
The three-dimensional structure of this compound would be prepared for docking.
-
2D to 3D Conversion: The 2D chemical structure of this compound would be converted to a 3D structure using a molecular editor like ChemDraw or MarvinSketch.
-
Energy Minimization: The 3D structure would be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Tautomer and Ionization State Prediction: The most likely tautomeric and ionization states of the ligand at physiological pH (7.4) would be determined using software such as LigPrep.
Molecular Docking
Molecular docking simulations would be performed to predict the binding mode of this compound within the EP4 receptor's binding pocket.
-
Receptor Grid Generation: A grid box would be defined around the putative binding site of the EP4 receptor, typically centered on the co-crystallized ligand in the template structure.
-
Docking Algorithm: A docking program like AutoDock Vina, GOLD, or Glide would be used to dock the prepared this compound structure into the receptor grid. The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.
-
Scoring and Pose Selection: The resulting docking poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would be visually inspected for their interactions with the receptor.
Molecular Dynamics Simulation
To assess the stability of the predicted this compound-EP4 receptor complex and to gain insights into the dynamics of the interaction, molecular dynamics (MD) simulations would be performed.
-
System Setup: The docked complex would be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions would be added to neutralize the system and mimic physiological salt concentration.
-
Simulation Protocol: The system would be subjected to a series of energy minimization and equilibration steps. A production MD simulation would then be run for a significant time scale (e.g., 100-500 nanoseconds) using a simulation package like GROMACS, AMBER, or NAMD.
-
Trajectory Analysis: The resulting MD trajectory would be analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes in the ligand and receptor over time.
In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of a ligand-receptor interaction.
Conclusion
In silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions between this compound and the EP4 receptor. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mode, affinity, and stability of this antagonist-receptor complex. This knowledge is instrumental in the rational design and optimization of novel EP4 receptor antagonists for the treatment of a wide range of diseases. The methodologies outlined in this guide provide a robust framework for conducting such computational studies.
References
- 1. Docking for EP4R antagonists active against inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of (R)-Vorbipiprant: A Technical Overview of Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Vorbipiprant, also known as CR6086, is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Initially, there was some ambiguity regarding its target, with mentions of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). However, extensive preclinical and clinical data have definitively identified this compound as an EP4 receptor antagonist.[1][2][3] This technical guide provides a comprehensive summary of the preclinical pharmacokinetics and pharmacodynamics of this compound, drawing from key studies in relevant animal models. The data presented herein underscore its potential as an immunomodulatory and disease-modifying agent.
Mechanism of Action: EP4 Receptor Antagonism
Prostaglandin E2 is a key lipid mediator that exerts a wide range of biological effects through its four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, plays a critical role in inflammation and immune responses. Upon binding of PGE2, the EP4 receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can modulate the function of various immune cells, contributing to inflammatory processes. This compound exerts its pharmacological effects by competitively binding to the EP4 receptor, thereby blocking PGE2-mediated signaling.
Signaling Pathway Diagram
References
- 1. Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Discovery and Initial Characterization of CR6086: A Potent and Selective EP4 Receptor Antagonist
An In-depth Technical Guide
Abstract
CR6086, also known as vorbipiprant, is a potent, selective, and orally bioavailable small molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of the discovery and initial pharmacological characterization of CR6086. It details the molecule's mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its evaluation. The data presented herein support the potential of CR6086 as a therapeutic agent in immune-mediated inflammatory diseases and immuno-oncology.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a critical role in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. PGE2 exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a crucial transducer of PGE2-mediated immunosuppressive and pro-inflammatory signals. It is implicated in the pathogenesis of various diseases, including rheumatoid arthritis and cancer.[1][2][3]
CR6086 was developed as a highly selective antagonist of the EP4 receptor, with the therapeutic goal of modulating the detrimental effects of PGE2 signaling. This whitepaper summarizes the initial preclinical data that defined the pharmacological profile of CR6086.
Mechanism of Action
CR6086 functions as a competitive antagonist at the EP4 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, PGE2.[1] The EP4 receptor is coupled to a Gs protein, and its activation by PGE2 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of various cellular functions, including cytokine production and cell proliferation.[2][3]
The inhibitory action of CR6086 on PGE2-EP4 signaling has been shown to have significant immunomodulatory effects. Specifically, it can attenuate the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) and interleukin-17 (IL-17), and downregulate the expression of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF).[2][3] In the context of oncology, antagonism of the EP4 receptor by CR6086 can counteract the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of immunotherapies like immune checkpoint inhibitors.[4]
References
- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]
- 3. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
Methodological & Application
Application Notes and Protocols: (R)-Vorbipiprant In Vitro Assays for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Vorbipiprant is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2] The PGE2-EP4 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment, which promotes cancer immune escape and progression.[1][2] Blockade of the EP4 receptor by antagonists like this compound is a promising therapeutic strategy to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data for EP4 receptor antagonists in various cancer cell lines. These values can serve as a reference for designing dose-response experiments with this compound, though specific effective concentrations should be determined empirically for each cell line and assay.
Table 1: Dose-Response of EP4 Receptor Antagonists in Functional Assays
| EP4 Antagonist | Cancer Cell Line/Assay System | Endpoint | IC50 / Effective Concentration |
| E7046 (Palupiprant) | EP4 Receptor Binding Assay | Inhibition of PGE2 binding | 13.5 nM |
| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced cell proliferation | 10 µM |
| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced ERK phosphorylation | Complete block at tested concentrations |
| Unnamed Antagonist | CT-26 (Colon Cancer) | Inhibition of cell proliferation | IC50 = 41.39 µM |
| Unnamed Antagonist | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | IC50 = 46.73 µM |
| Unnamed Antagonist | 4T1 (Breast Cancer) | Inhibition of cell proliferation | IC50 = 79.47 µM |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Selected cancer cell lines (e.g., colon, breast, lung)
-
Complete culture medium (specific to the cell line)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on other EP4 antagonists, is 0.1 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.
-
-
Washing:
-
Gently wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh culture medium (with or without serum, depending on the experimental design) containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment (time 0), capture images of the scratch at predefined locations.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for each treatment condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the migration rate between this compound-treated and control groups.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on key downstream signaling pathways of the EP4 receptor, such as PI3K/Akt and cAMP/PKA.
Materials:
-
Selected cancer cell lines
-
This compound
-
PGE2 (to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, CREB)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with PGE2 for a short period (e.g., 15-30 minutes) to activate the EP4 signaling pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
References
- 1. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]
- 2. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]
Application Notes and Protocols: Assessing the Efficacy of (R)-Vorbipiprant in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the Programmed Death-1 (PD-1) pathway, has revolutionized cancer treatment.[1][2] However, a significant number of patients do not respond to anti-PD-1 monotherapy, often due to an immunosuppressive tumor microenvironment (TME).[3][4] Prostaglandin E2 (PGE2) has been identified as a key contributor to this immunosuppression within the TME, promoting cancer immune escape and tumor progression.[5][6] (R)-Vorbipiprant (CR6086) is an orally active and selective antagonist of the prostaglandin E2 receptor 4 (EP4), which plays a crucial role in mediating the immunosuppressive effects of PGE2.[7][8] By blocking the PGE2-EP4 signaling pathway, Vorbipiprant has the potential to remodel the TME and enhance the anti-tumor immune response elicited by anti-PD-1 therapy.[4][6][8]
Recent clinical trials have shown that the combination of Vorbipiprant with an anti-PD-1 antibody is well-tolerated and demonstrates promising anti-tumor activity in patients with metastatic gastrointestinal cancers, including mismatch-repair-proficient and microsatellite stable (pMMR/MSS) metastatic colorectal cancer (mCRC), which are typically resistant to immunotherapy.[5][6][9][10][11][12] These findings provide a strong rationale for the further investigation of this combination therapy.
These application notes provide a comprehensive protocol for preclinical assessment of the efficacy of this compound in combination with anti-PD-1 therapy, encompassing both in vitro and in vivo experimental designs.
Signaling Pathway and Therapeutic Rationale
The combination of this compound and anti-PD-1 therapy targets two distinct but complementary immunosuppressive mechanisms within the tumor microenvironment.
Experimental Protocols
In Vitro Assessment of Immune Cell Function
Objective: To determine the direct effects of this compound and anti-PD-1 antibody, alone and in combination, on T cell activation and function in the presence of tumor cells.
1. T Cell Activation and Cytokine Release Assay:
-
Cell Lines:
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
A cancer cell line expressing PD-L1 (e.g., MC38 colorectal cancer line, or a human gastric cancer cell line with known PD-L1 expression).
-
-
Protocol:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Co-culture PBMCs with the chosen cancer cell line at a 10:1 effector-to-target ratio.
-
Treat the co-cultures with the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound (dose range, e.g., 10 nM - 1 µM)
-
Anti-PD-1 antibody (e.g., Nivolumab or Pembrolizumab, at a saturating concentration, typically 10 µg/mL)
-
This compound + Anti-PD-1 antibody
-
-
Incubate for 72 hours.
-
Collect supernatants to measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Harvest cells and analyze T cell activation markers (e.g., CD69, CD25) and proliferation (e.g., using CFSE staining) by flow cytometry.
-
2. Mixed Lymphocyte Reaction (MLR) Assay:
-
Protocol:
-
Co-culture human CD4+ T cells with allogeneic monocyte-derived dendritic cells (DCs).
-
Treat the cultures with the same experimental groups as in the T cell activation assay.
-
After 5 days, assess T cell proliferation using a BrdU incorporation assay or CFSE dilution.
-
Measure cytokine production in the supernatants.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and systemic immune responses of this compound in combination with anti-PD-1 therapy in a syngeneic mouse model.
1. Syngeneic Tumor Model:
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of MC38 (colorectal cancer) or another syngeneic tumor cell line known to be moderately responsive or resistant to anti-PD-1 therapy.[13][14]
-
Experimental Groups (n=10 mice per group): [14]
-
Vehicle control
-
This compound (e.g., 30 mg/kg, oral gavage, daily)[8]
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
This compound + Anti-PD-1 antibody
-
2. Treatment and Monitoring:
-
Protocol:
-
Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Monitor tumor growth by caliper measurements every 2-3 days.[14]
-
Record body weight and observe for any signs of toxicity.[14]
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors, spleens, and blood for further analysis.
-
3. Pharmacodynamic and Immune Monitoring:
-
Tumor Infiltrating Lymphocyte (TIL) Analysis:
-
Dissociate tumors into single-cell suspensions.
-
Perform flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, MDSCs, NK cells).
-
Analyze the expression of activation and exhaustion markers on T cells (e.g., CD69, Granzyme B, TIM-3, LAG-3).
-
-
Gene Expression Analysis:
-
Extract RNA from tumor tissue.
-
Perform RT-qPCR or RNA-sequencing to analyze the expression of genes related to immune activation (e.g., Ifng, Gzmb, Prf1), chemokines (e.g., Cxcl9, Cxcl10), and immunosuppression (e.g., Foxp3, Arg1).
-
-
Systemic Immune Response:
-
Analyze immune cell populations in the spleen and peripheral blood by flow cytometry.
-
Measure serum cytokine levels.
-
Data Presentation
Table 1: In Vitro T Cell Activation and Cytokine Release
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | % CD69+ on CD8+ T cells | T Cell Proliferation (Fold Change) |
| Vehicle Control | ||||
| This compound | ||||
| Anti-PD-1 | ||||
| Combination |
Table 2: In Vivo Tumor Growth and Survival
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | |||
| This compound | |||
| Anti-PD-1 | |||
| Combination |
Table 3: In Vivo Immune Cell Infiltration in Tumors
| Treatment Group | % CD8+ of CD45+ cells | % CD4+ of CD45+ cells | CD8+/Treg Ratio | % MDSCs of CD45+ cells |
| Vehicle Control | ||||
| This compound | ||||
| Anti-PD-1 | ||||
| Combination |
Experimental Workflow
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]
- 4. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 5. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]
- 6. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]
- 7. Vorbipiprant - Rottapharm Biotech - AdisInsight [adisinsight.springer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
Application Notes and Protocols: (R)-Vorbipiprant for In Vivo Modulation of the Tumor Microenvironment
Introduction
(R)-Vorbipiprant (formerly CR6086) is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2] In the tumor microenvironment (TME), elevated levels of PGE2 play a significant immunosuppressive role, facilitating cancer immune evasion and progression.[3][4][5] By blocking the PGE2-EP4 signaling pathway, this compound can reactivate antitumor immunity, making it a promising agent for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors (ICIs).[1][2]
These application notes provide an overview of the mechanism of action of this compound, summarize key quantitative data from clinical studies, and offer detailed protocols for preclinical in vivo evaluation of its efficacy in modulating the tumor microenvironment.
Mechanism of Action
PGE2, a product of the COX-2 enzyme, is a key mediator of immunosuppression within the TME.[6][7] It binds to four receptor subtypes, with the EP4 receptor being strongly associated with tumor growth, invasion, and metastasis.[1] The binding of PGE2 to the EP4 receptor on various immune cells initiates signaling cascades that lead to:
-
Suppression of Cytotoxic T-cell (CD8+) activity : Directly and indirectly inhibiting the tumor-killing functions of effector T-cells.[3]
-
Promotion of Immunosuppressive Cells : Activating and promoting the function of myeloid-derived suppressor cells (MDSCs), regulatory T-cells (Tregs), and M2-like tumor-associated macrophages (TAMs).[3]
-
Inhibition of Natural Killer (NK) Cells : Depressing the cytotoxic activity of NK cells.[6][8]
-
Tumor Cell Proliferation and Metastasis : Activating downstream signaling pathways such as ERK, cAMP/PKA, PI3K/AKT, and NF-κB that support cancer cell proliferation, migration, and invasion.[6][7]
This compound acts by competitively blocking the EP4 receptor, thereby preventing PGE2-mediated signaling. This blockade is hypothesized to reverse the immunosuppressive TME, enhance anti-tumor immune responses, and potentially sensitize tumors to other immunotherapies like PD-1 blockade.[1][9][10]
Data Presentation
The following tables summarize quantitative data from a Phase Ib/IIa clinical trial evaluating this compound in combination with the anti-PD-1 antibody Balstilimab in patients with chemorefractory proficient mismatch repair (pMMR) or microsatellite-stable (MSS) metastatic colorectal cancer (mCRC).[11][12][13]
Table 1: Patient Demographics and Dosing
| Parameter | Value |
| Number of Patients | 28 |
| Cancer Type | pMMR/MSS metastatic Colorectal Cancer (mCRC) |
| Vorbipiprant Doses | 30, 90, or 180 mg (twice daily, oral) |
| Balstilimab Dose | 3 mg/kg (every 2 weeks, intravenous) |
| Recommended Dose for Expansion | 90 mg twice daily[4] |
Table 2: Efficacy of this compound and Balstilimab Combination Therapy
| Endpoint | Overall Cohort (n=28) | Subgroup with Liver Metastases (n=12) |
| Disease Control Rate (DCR) | 50%[1][11][12] | 25%[1][11][12] |
| Overall Response Rate (ORR) | 11%[4][11][12] | - |
| Median Duration of Response | 7.4 months[4][11][12] | - |
| Median Progression-Free Survival (PFS) | 2.6 months[11][12] | - |
| Median Overall Survival (OS) | 14.2 months[4][11][12] | - |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Mouse Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
1. Materials and Reagents:
-
This compound
-
Anti-mouse PD-1 antibody (or isotype control)
-
Vehicle solution for Vorbipiprant (e.g., 0.5% methylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Syngeneic tumor cells (e.g., CT26 for colorectal cancer model)
-
6-8 week old female BALB/c mice
-
Calipers for tumor measurement
2. Experimental Procedure:
-
Tumor Cell Implantation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle (oral gavage, daily) + Isotype Control (intraperitoneal injection, twice weekly)
-
Group 2: this compound (e.g., 10-30 mg/kg, oral gavage, daily) + Isotype Control
-
Group 3: Vehicle + anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: this compound + anti-PD-1 antibody
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals.
-
The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., 21-28 days).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups.
-
Protocol 2: Immunophenotyping of the Tumor Microenvironment
This protocol details the analysis of immune cell populations within the TME following treatment.
1. Materials and Reagents:
-
Tumors from Protocol 1 at study endpoint
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -CD11b, -Gr-1, -F4/80)
-
Flow cytometer
2. Experimental Procedure:
-
Tumor Dissociation:
-
Excise tumors and place them in cold RPMI.
-
Mince tumors into small pieces and digest in RPMI containing Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash cells with RPMI + 10% FBS.
-
-
Cell Staining and Flow Cytometry:
-
Lyse red blood cells using ACK lysis buffer.
-
Count viable cells and aliquot approximately 1-2 x 10^6 cells per staining tube.
-
Perform surface staining with a cocktail of fluorescently-conjugated antibodies against immune cell markers for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize cells according to the manufacturer's protocol before adding intracellular antibodies.
-
Wash cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell populations (e.g., CD8+ T-cells, Tregs, MDSCs) within the CD45+ leukocyte gate.
-
Compare the immune profiles across the different treatment groups.
-
References
- 1. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]
- 5. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]
- 6. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 10. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 11. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Cell Viability Assessment of (R)-Vorbipiprant
Introduction
(R)-Vorbipiprant is an orally active and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2] It has demonstrated immunomodulatory, anti-inflammatory, and anti-tumor activities, making it a compound of interest in drug development, particularly in oncology and rheumatology.[1] Assessing the cytotoxic potential and the impact on cell viability of this compound is a critical step in its preclinical evaluation. This document provides detailed protocols for two common cell viability assays, the MTT and Calcein AM assays, which are suitable for determining the effects of this compound on cultured cells.
This compound: Mechanism of Action
This compound functions by blocking the EP4 receptor, thereby inhibiting the signaling pathways activated by PGE2.[1][3] This inhibition can modulate the tumor microenvironment, potentially converting "cold" tumors, which are unresponsive to immune checkpoint inhibitors, into "hot" tumors that are more susceptible to immunotherapy.[1] Given its mechanism, it is crucial to evaluate its direct effects on the viability of both cancerous and non-cancerous cell lines to understand its safety and efficacy profile.
Cell Viability Assays
Cell viability assays are essential tools in toxicology and pharmacology to determine the number of living cells in a population after treatment with a chemical agent. The following protocols describe two robust and widely used methods: the MTT assay, which measures metabolic activity, and the Calcein AM assay, which assesses cell membrane integrity and esterase activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol: MTT Assay
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of the solvent) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.[5]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: this compound MTT Assay Results
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| [Concentration 4] | [Insert Value] | [Calculate Value] |
| [Concentration 5] | [Insert Value] | [Calculate Value] |
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Mechanism of MTT Reduction
Caption: Conversion of MTT to formazan in viable cells.
Calcein AM Assay
The Calcein AM assay is a fluorescence-based method for determining cell viability.[6] The non-fluorescent and cell-permeable Calcein AM is converted by intracellular esterases in living cells into the intensely green fluorescent calcein.[7] Calcein is well-retained within cells with intact membranes.[8]
Experimental Workflow: Calcein AM Assay
Caption: Workflow of the Calcein AM cell viability assay.
Protocol: Calcein AM Assay
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Calcein AM
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include appropriate controls.
-
Incubate for the desired duration.
-
-
Calcein AM Staining:
-
Prepare a 1 to 5 mM stock solution of Calcein AM in anhydrous DMSO.[7]
-
Prepare a working solution of Calcein AM (typically 1-2 µM) by diluting the stock solution in HBSS or PBS.
-
After the treatment incubation, carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of HBSS or PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.[7]
-
-
Fluorescence Measurement:
Data Presentation: this compound Calcein AM Assay Results
| This compound Concentration (µM) | Fluorescence Intensity (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | [Insert Value] | 100 |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| [Concentration 4] | [Insert Value] | [Calculate Value] |
| [Concentration 5] | [Insert Value] | [Calculate Value] |
% Cell Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
Principle of Calcein AM Conversion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vorbipiprant - Rottapharm Biotech - AdisInsight [adisinsight.springer.com]
- 3. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 7. abcam.com [abcam.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Impact of (R)-Vorbipiprant on Cytokine Production In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Vorbipiprant is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The PGE2-EP4 signaling pathway is a key regulator of immune responses and is implicated in the tumor microenvironment's immunosuppressive nature.[3][4][5] By blocking this pathway, this compound is being investigated as a novel immunomodulator, particularly in the context of immuno-oncology, to enhance anti-tumor immunity.[3][4][5] A critical aspect of characterizing the in vitro activity of this compound is to understand its impact on the production of various cytokines by immune cells. These secreted signaling proteins play a pivotal role in orchestrating inflammatory and anti-inflammatory responses.
These application notes provide a detailed protocol for assessing the in vitro effects of this compound on cytokine production using human peripheral blood mononuclear cells (PBMCs). The protocols cover cell culture, drug treatment, and cytokine quantification using both Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex immunoassay technologies.
Signaling Pathway
The binding of prostaglandin E2 (PGE2) to its EP4 receptor on immune cells initiates a signaling cascade that typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can have diverse and sometimes opposing effects on cytokine production depending on the cell type and context. For instance, in some myeloid cells, PGE2-EP4 signaling can suppress the production of the pro-inflammatory cytokine TNF-α while promoting the secretion of IL-6 and IL-23.[6] Furthermore, this pathway can influence T helper cell differentiation, notably promoting the development of Th17 cells.[7][8] this compound, by blocking the EP4 receptor, is hypothesized to reverse these immunosuppressive and pro-inflammatory effects, thereby modulating the cytokine profile.
Experimental Protocols
Materials and Reagents
-
This compound (Tocris, MedChemExpress, or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate Buffered Saline (PBS), sterile
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phytohemagglutinin (PHA)
-
Human Cytokine ELISA kits (for specific cytokines of interest, e.g., TNF-α, IL-6, IL-10, IL-1β, IL-23)
-
Human Cytokine Multiplex Immunoassay kit (e.g., Luminex-based panel)
-
96-well cell culture plates, flat-bottom
-
96-well ELISA plates
-
Reagent reservoirs
-
Multichannel pipettes
-
Plate reader with 450 nm filter
-
Multiplex immunoassay analyzer (e.g., Luminex instrument)
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion). Adjust the cell density to 1 x 10^6 cells/mL in complete medium.
Protocol 2: In Vitro Treatment of PBMCs with this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the this compound stock solution in complete RPMI 1640 medium to desired working concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
Seed 1 x 10^5 PBMCs (100 µL of the 1 x 10^6 cells/mL suspension) into each well of a 96-well flat-bottom plate.
-
Add 50 µL of the this compound working solutions to the respective wells. For the vehicle control, add 50 µL of medium with the same final DMSO concentration.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare stimulant solutions (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL) in complete RPMI 1640 medium.
-
Add 50 µL of the stimulant solution to the appropriate wells. For unstimulated controls, add 50 µL of complete medium.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well and store at -80°C until cytokine analysis.
Protocol 3: Cytokine Quantification by ELISA
-
Thaw the collected supernatants on ice.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. A general protocol is outlined below.[9][10][11][12][13]
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Cytokine Profiling by Multiplex Immunoassay
-
Thaw the collected supernatants on ice.
-
Perform the multiplex immunoassay according to the manufacturer's protocol (e.g., using a Luminex-based kit).[14][15][16][17][18]
-
Prepare the antibody-coupled magnetic beads and add them to a 96-well filter plate.
-
Wash the beads using a vacuum manifold.
-
Add standards and samples (supernatants) to the wells and incubate on a shaker for 2 hours at room temperature.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate on a shaker for 1 hour at room temperature.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (PE) and incubate on a shaker for 30 minutes at room temperature.
-
Wash the beads and resuspend them in sheath fluid.
-
Acquire the data on a multiplex immunoassay analyzer.
-
Analyze the data using the instrument's software to determine the concentrations of multiple cytokines simultaneously.
Experimental Workflow
Data Presentation
The quantitative data on cytokine production should be summarized in a clear and structured table. This allows for easy comparison between different treatment conditions. Below is a template for presenting such data.
Table 1: Hypothetical Impact of this compound on Cytokine Production by LPS-Stimulated PBMCs
| Cytokine | Vehicle Control (LPS) (pg/mL ± SD) | This compound (1 µM) + LPS (pg/mL ± SD) | Fold Change | p-value |
| Pro-inflammatory | ||||
| TNF-α | 2500 ± 210 | 1500 ± 150 | 0.60 | <0.01 |
| IL-6 | 1800 ± 180 | 2200 ± 200 | 1.22 | <0.05 |
| IL-1β | 800 ± 75 | 650 ± 60 | 0.81 | >0.05 |
| IL-23 | 150 ± 20 | 190 ± 25 | 1.27 | <0.05 |
| Anti-inflammatory | ||||
| IL-10 | 500 ± 50 | 350 ± 40 | 0.70 | <0.05 |
| T-cell Related | ||||
| IFN-γ | 1200 ± 110 | 1400 ± 130 | 1.17 | >0.05 |
| IL-17A | 300 ± 35 | 220 ± 28 | 0.73 | <0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the in vitro immunomodulatory effects of this compound. By measuring its impact on a comprehensive panel of cytokines produced by human PBMCs, researchers can gain valuable insights into its mechanism of action. This information is crucial for the preclinical development of this compound as a potential therapeutic agent, particularly in the field of immuno-oncology. The use of both ELISA and multiplex immunoassays allows for both targeted and broad-spectrum analysis of cytokine modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Myeloid Cell Prostaglandin E2 Receptor EP4 Modulates Cytokine Production but Not Atherogenesis in a Mouse Model of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. ELISA Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisionformedicine.com [precisionformedicine.com]
- 15. criver.com [criver.com]
- 16. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luminex Multiplex Technology in Cytokine Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 18. Luminex Instruments and Multiplex Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Immunohistochemical Analysis of (R)-Vorbipiprant Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Vorbipiprant is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The PGE2-EP4 signaling pathway is frequently implicated in creating an immunosuppressive tumor microenvironment (TME), which facilitates tumor growth and immune evasion. By blocking this pathway, this compound is designed to reverse these immunosuppressive effects, thereby enhancing anti-tumor immunity. These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumor tissues treated with this compound to assess its pharmacological and biological effects.
Mechanism of Action
In the TME, PGE2, often overproduced by cancer cells, binds to the EP4 receptor on various immune cells. This interaction leads to the suppression of anti-tumor immune responses, including the inhibition of cytotoxic T lymphocyte (CD8+ T cell) and Natural Killer (NK) cell function, and the promotion of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). This compound, by antagonizing the EP4 receptor, is expected to abrogate these effects, leading to an influx and activation of effector immune cells within the tumor, thereby converting immunologically "cold" tumors into "hot" tumors more susceptible to immune-mediated killing.
Data Presentation: Biomarker Modulation by EP4 Antagonism
The following table summarizes the expected quantitative changes in biomarker expression in tumor tissues following treatment with an EP4 antagonist like this compound, based on preclinical studies of selective EP4 inhibitors.[1][2][3] Please note that this data is representative and illustrative of the expected effects, as specific quantitative IHC data for this compound is not yet publicly available.
| Biomarker | Expected Change Post-(R)-Vorbipiprant Treatment | Cellular Localization | Representative Quantitative Change (Illustrative) | Rationale |
| EP4 Receptor | No direct change in expression expected | Membrane of tumor and immune cells | - | This compound is a receptor antagonist and is not expected to alter the expression level of the receptor itself. |
| CD8 | Increase | Infiltrating lymphocytes | 50% increase in CD8+ cells per mm² | Indicates enhanced cytotoxic T cell infiltration into the tumor microenvironment.[2][3] |
| PD-L1 | Potential Increase | Membrane of tumor and immune cells | 2-fold increase in the percentage of PD-L1 positive cells | Upregulation can be a sign of an active anti-tumor immune response (adaptive resistance). |
| CCL5 | Increase | Stromal and immune cells | 40% increase in CCL5 expressing cells | A chemokine involved in the recruitment of T cells and other immune cells to the tumor site. |
| CXCL10 | Increase | Immune and tumor cells | 60% increase in CXCL10 expressing cells | A key chemokine for the recruitment of activated T cells into the tumor.[3] |
Mandatory Visualizations
PGE2-EP4 Signaling Pathway in the Tumor Microenvironment
References
- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R)-Vorbipiprant solubility in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Vorbipiprant.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to first dissolve the compound in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO under a chemical fume hood. Ensure the solution is clear and free of visible particles. It is advisable to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to the cell culture media.
Q3: What is the recommended storage condition for the this compound stock solution?
A3: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] Store the aliquots at -20°C or -80°C, protected from light.[3] A product data sheet suggests that at -80°C, the solution is stable for 6 months, and at -20°C, for 1 month.[2]
Q4: I observed precipitation after adding the this compound DMSO stock to my cell culture media. What could be the cause?
A4: Precipitation upon addition of a DMSO stock solution to aqueous cell culture media is a common issue for hydrophobic compounds. The primary reasons include:
-
Solvent Shock: A rapid change in solvent polarity when the concentrated DMSO stock is diluted into the aqueous media can cause the compound to precipitate.[3]
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture media may be higher than its aqueous solubility limit.[3]
-
Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.[3]
-
Media Components: Interactions with components in the cell culture media, such as salts or proteins, can sometimes lead to precipitation.[4][5]
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
This guide provides a systematic approach to identify and resolve precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding DMSO stock to media. | Solvent Shock: The abrupt change in polarity causes the compound to fall out of solution.[3] | Improve Dilution Technique: 1. Pre-warm the cell culture media to 37°C. 2. Add the DMSO stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[3] 3. Create an intermediate dilution in a small volume of media before adding it to the final volume.[3] |
| Precipitate forms over time in the incubator. | Concentration Exceeds Solubility: The final concentration is too high for the media to sustain solubility over time.[3] | Reduce Final Concentration: 1. Lower the target concentration of this compound. 2. Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.[3] |
| Media Evaporation: Evaporation of media in the incubator increases the concentration of all components, potentially leading to precipitation.[4][5] | Maintain Proper Humidity: 1. Ensure the incubator has adequate humidity. 2. Seal culture vessels (e.g., with parafilm for plates) to minimize evaporation.[4] | |
| Interaction with Media Components: The compound may interact with salts or other components in the media.[4][5] | Test Different Media Formulations: If possible, test the solubility in different types of cell culture media. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol outlines the steps to prepare a working solution of this compound in cell culture media from a DMSO stock solution, minimizing the risk of precipitation.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Under a sterile chemical fume hood, accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no particles are present.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -80°C.[2][3]
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a sterile conical tube.
-
While gently swirling or vortexing the conical tube containing the medium, slowly add the calculated volume of the DMSO stock solution drop-by-drop.[3] This gradual addition is crucial to prevent solvent shock.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway
This compound is an antagonist of the prostaglandin E2 receptor 4 (EP4).[6][7] The binding of prostaglandin E2 (PGE2) to the EP4 receptor is known to have immunosuppressive effects within the tumor microenvironment, which can contribute to cancer immune escape and tumor progression.[6][7] By blocking this interaction, this compound can help to reactivate antitumor immunity.[8][9]
Caption: Mechanism of action of this compound.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 7. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]
- 8. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing (R)-Vorbipiprant Dosage for In Vivo Mouse Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of (R)-Vorbipiprant dosage for in vivo mouse studies. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
FAQs: Dosage, Formulation, and Administration
Q1: What is the mechanism of action of this compound and its relevance in mouse models?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTH2). CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), a key mediator in inflammatory disorders, particularly allergic inflammation.[1] In mouse models of allergic asthma, antagonism of CRTH2 has been shown to ameliorate airway inflammation, reduce the production of pro-inflammatory cytokines, and decrease immune responses associated with Th2 cells.[2]
It is crucial to distinguish this compound, the CRTH2 antagonist, from another investigational drug named Vorbipiprant (also known as CR6086), which is an EP4 receptor antagonist. The experimental design and expected outcomes for these two compounds are substantially different.
Q2: What is a recommended starting dose range for this compound in mice?
While specific preclinical data for this compound is not widely published, studies on other potent and selective CRTH2 antagonists in mouse models of allergic airway inflammation can provide a strong starting point. For a CRTH2 antagonist referred to as "Compound A," a dose-response relationship was established in a cockroach allergen-induced asthma model.[2]
| Parameter | Dosage Information |
| Compound Type | Potent and Selective CRTH2 Antagonist |
| Mouse Model | Cockroach Allergen-Induced Asthma |
| Administration Route | Oral Gavage |
| Dose Range | 0.1 mg/kg to 10 mg/kg |
| Observed Effects | Amelioration of inflammation, reduced pro-inflammatory cytokines, and decreased Th2-type immune responses.[2] |
Recommendation: A pilot dose-ranging study is highly recommended, starting with doses of 0.1, 1, and 10 mg/kg to determine the optimal dose for your specific mouse model and experimental endpoints.
Q3: How should this compound be formulated for oral gavage in mice?
This compound is a small molecule that is likely to have poor water solubility. Therefore, an appropriate vehicle is necessary to ensure a stable and homogenous suspension or solution for accurate dosing.
| Vehicle Component | Purpose | Common Concentration | Considerations |
| Suspending Agent | Prevents the drug from settling out of the vehicle. | 0.5% Methylcellulose or Carboxymethylcellulose (CMC) | High viscosity can increase stress during gavage.[3] |
| Wetting Agent/Surfactant | Improves the dispersibility of the drug powder. | 0.1-0.5% Tween 80 or Polysorbate 80 | Can improve bioavailability but may have biological effects at higher concentrations. |
| Co-solvent | To dissolve the compound if a solution is desired. | DMSO, PEG300, PEG400 | The concentration of DMSO should be minimized due to potential toxicity. A common combination is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For sensitive mice, DMSO can be reduced to 2%.[4] |
Recommendation: A suspension in 0.5% methylcellulose is a common starting point. If solubility is a major issue, a formulation with a minimal amount of a co-solvent like DMSO in combination with PEG and a surfactant can be tested. Always conduct a vehicle-only control group in your experiments.
Troubleshooting Guide
Issue 1: High variability in experimental results between mice.
High variability can be a significant issue in in vivo studies and can often be traced back to inconsistencies in the oral gavage technique.
| Potential Cause | Troubleshooting Action |
| Inconsistent Dosing | Ensure all personnel are thoroughly trained and follow a standardized protocol for animal restraint, gavage needle insertion, and speed of administration.[5] |
| Animal Stress | Stress from handling and the gavage procedure itself can significantly impact physiological responses.[3] Consider refinements such as coating the gavage needle with sucrose to reduce stress.[3] |
| Misdelivery of Compound | If the compound is accidentally delivered into the trachea, it will not be absorbed orally, leading to no effect in that animal.[5] Careful and proper technique is critical. |
| Formulation Instability | Ensure the formulation is homogenous and the compound does not precipitate or settle out before or during administration. Vortex the suspension before drawing each dose. |
Issue 2: Adverse events observed post-gavage (e.g., fluid from nose/mouth, lethargy, respiratory distress).
These are signs of a failed gavage procedure or injury to the animal.
| Observation | Meaning and Action |
| Fluid from nose or mouth | This indicates the compound may have entered the trachea or that there was reflux from the stomach. Action: Immediately stop the procedure, tilt the mouse's head down to allow fluid to drain, and monitor closely for respiratory distress. Do not re-dose the animal for at least 24 hours.[5] |
| Lethargy, hunched posture | These are signs of pain or distress and could indicate esophageal injury. Action: Monitor the animal closely. If symptoms persist or worsen, consult with a veterinarian.[5] |
| Coughing or choking during administration | The gavage needle may be in the trachea. Action: Immediately stop and remove the needle. Allow the animal to recover before attempting again. No more than three attempts should be made.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (0.5% Methylcellulose Suspension)
-
Calculate the total volume of vehicle needed for the study, including a small excess.
-
Weigh the required amount of 0.5% methylcellulose.
-
Gradually add the methylcellulose to sterile water while stirring continuously to avoid clumping.
-
Once the methylcellulose is fully dissolved, weigh the required amount of this compound for the desired concentration.
-
Add the this compound powder to the vehicle.
-
Homogenize the suspension using a sonicator or a high-speed homogenizer until a uniform suspension is achieved.
-
Store the suspension at 4°C and protect it from light.
-
Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck. The head and neck should be in a straight line with the body.[5]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the mouse (typically 20-22 gauge for an adult mouse).[7]
-
Needle Insertion: Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is gently advanced into the esophagus. Do not force the needle.[6][7]
-
Administration: Once the needle is in the esophagus, slowly and steadily administer the calculated volume of the this compound formulation. The maximum volume should not exceed 10 ml/kg.[6]
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any immediate signs of distress.[6]
Visualizations
Caption: this compound blocks the PGD2/CRTH2 signaling pathway.
Caption: Workflow for in vivo mouse studies with this compound.
Caption: Troubleshooting high variability in experimental results.
References
- 1. Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.fsu.edu [research.fsu.edu]
- 7. uac.arizona.edu [uac.arizona.edu]
Troubleshooting (R)-Vorbipiprant Precipitation in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with (R)-Vorbipiprant precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is the active enantiomer of Vorbipiprant, an orally active and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2] The EP4 receptor is a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation, carcinogenesis, and immune responses.[3] By blocking the EP4 receptor, this compound can modulate these pathways, which is being investigated for applications in immuno-oncology.[4][5]
Q2: Why does my this compound precipitate out of aqueous solution?
This compound, like many small molecule drugs, is likely a poorly water-soluble compound. Precipitation from aqueous solutions can be triggered by several factors:
-
Concentration: Exceeding the solubility limit of the compound in the aqueous buffer.
-
pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.
-
Temperature: Changes in temperature can affect the solubility of the compound.
-
Solvent Exchange: When transferring the compound from a high-solubility organic solvent (like DMSO) to an aqueous buffer, improper mixing or a high concentration of the organic solvent can cause the compound to crash out.
-
Ionic Strength: The presence and concentration of salts in the buffer can influence solubility.
Q3: What are the general recommendations for storing this compound solutions?
For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months to prevent degradation.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation and precipitation.[2] Working solutions for in vivo experiments should ideally be prepared fresh on the day of use.[2]
Troubleshooting Guide
Issue 1: Precipitation observed immediately upon dissolving this compound in an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Attempt to dissolve the compound at a lower concentration. |
| Inappropriate pH | Adjust the pH of the buffer. The solubility of weakly acidic or basic compounds can be significantly improved by moving the pH away from their pKa. |
| Slow Dissolution Rate | Gently warm the solution and use sonication to aid dissolution.[2] Ensure the compound is fully dissolved before making further dilutions. |
Issue 2: Precipitation occurs after adding a DMSO stock solution of this compound to an aqueous medium.
| Possible Cause | Troubleshooting Step |
| Poor Mixing | Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer to ensure rapid and uniform dispersion. |
| High Final Concentration of Organic Solvent | Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, typically below 1%, to minimize its impact on the experimental system and solubility. |
| Supersaturation | The initial high concentration in the DMSO drop can lead to the formation of a supersaturated and unstable solution when it hits the aqueous phase, causing precipitation. Slower addition and vigorous mixing can mitigate this. |
Data Presentation
The aqueous solubility of this compound is not publicly available. The following table provides illustrative data on the solubility of a hypothetical poorly soluble weak acid, similar in properties to many small molecule drugs, to demonstrate the effect of pH on solubility.
| pH | Aqueous Solubility (µg/mL) |
| 5.0 | 1.5 |
| 6.0 | 15 |
| 7.0 | 150 |
| 7.4 | 250 |
| 8.0 | >1000 |
This data is for illustrative purposes only and does not represent the actual solubility of this compound.
Experimental Protocols
Protocol: Preparation of a 100 µM Aqueous Working Solution of this compound from a 10 mM DMSO Stock
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the tube or sonicate for a few minutes. This is your stock solution.
-
-
Prepare the 100 µM Aqueous Working Solution:
-
Dispense the required volume of PBS (pH 7.4) into a sterile tube.
-
While vigorously vortexing the PBS, add the required volume of the 10 mM this compound stock solution dropwise. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of PBS.
-
Continue vortexing for at least 30 seconds after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to prepare a more dilute working solution or optimize the buffer conditions.
-
For best results, use the aqueous working solution immediately after preparation.
-
Visualizations
Signaling Pathway
Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 5. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]
Technical Support Center: Managing Off-Target Effects of (R)-Vorbipiprant in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential off-target effects of (R)-Vorbipiprant in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as CR6086, is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2][3] The EP4 receptor is a G protein-coupled receptor (GPCR) that, upon binding PGE2, primarily couples to the Gs alpha subunit (Gαs) to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By blocking this interaction, this compound inhibits the downstream signaling cascade initiated by PGE2.
Q2: What are the known on-target effects of this compound in cell-based assays?
The primary on-target effect of this compound is the inhibition of PGE2-stimulated cAMP production.[4] In cell-based assays, this is typically observed as a concentration-dependent decrease in cAMP levels in cells stimulated with a PGE2 analog or another EP4 receptor agonist. This inhibitory effect underlies its immunomodulatory and anti-inflammatory properties.[1]
Q3: Are there any known specific off-target binding sites for this compound?
Publicly available, comprehensive off-target binding profiles for this compound are limited. While it is described as a selective EP4 antagonist, all small molecules have the potential for off-target interactions, particularly at higher concentrations.[5] Some observed clinical effects, such as duodenal ulcer hemorrhage, are considered potential "class effects" for EP4 antagonists rather than specific off-target toxicities.[6] Researchers should be aware that off-target effects can be cell-type and context-specific. It is recommended to perform or consult selectivity panel data to identify potential off-target interactions relevant to the experimental system.
Q4: What concentration range of this compound is recommended for cell-based assays to minimize off-target effects?
To minimize the risk of off-target effects, it is crucial to use this compound at the lowest concentration that elicits the desired on-target effect. The reported in vitro potency of this compound can be a starting point for determining the optimal concentration range. It is advisable to perform a concentration-response curve to determine the EC50 or IC50 in your specific assay system.[7] Testing at concentrations significantly exceeding the in vivo therapeutic concentrations or in vitro potency should be approached with caution, as this increases the likelihood of engaging off-target molecules.[8]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Assay Results
Possible Cause 1: Off-Target Effects
-
Troubleshooting Steps:
-
Validate with a structurally unrelated EP4 antagonist: If a similar unexpected effect is observed with a different EP4 antagonist, the effect is more likely to be on-target.
-
Perform a counterscreen: Test this compound in a cell line that does not express the EP4 receptor but is otherwise similar to your experimental cells. An effect in these cells would indicate an off-target mechanism.
-
Consult or perform a selectivity screen: Screen this compound against a panel of other GPCRs and relevant protein targets to identify potential off-target binding partners.
-
Lower the concentration: Determine if the unexpected effect is concentration-dependent and if it disappears at lower concentrations that still effectively block the on-target EP4 signaling.
-
Possible Cause 2: Assay Artifacts
-
Troubleshooting Steps:
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing cytotoxicity or other effects.
-
Compound Interference: At high concentrations, some compounds can interfere with the assay readout (e.g., fluorescence or luminescence). Test for compound auto-fluorescence or auto-luminescence.
-
Cell Health: Monitor cell viability and morphology to ensure that the observed effects are not due to cytotoxicity.
-
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
Possible Cause 1: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Optimize cell density: Titrate the number of cells per well to find the optimal density for your assay.
-
Optimize agonist concentration: For antagonist assays, use an agonist concentration that produces a submaximal response (e.g., EC80) to allow for a sufficient window to observe inhibition.
-
Incubation times: Optimize the incubation times for ligand stimulation and reagent addition.
-
Possible Cause 2: Basal EP4 Receptor Activity
-
Troubleshooting Steps:
-
Serum Starvation: In some cell types, serum components may activate the EP4 receptor. Serum starvation prior to the assay may reduce basal activity.
-
Use of an Inverse Agonist: If the EP4 receptor exhibits constitutive activity in your cell system, an inverse agonist may be required to reduce the basal signal.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay System | Reference |
| Ki for EP4 Receptor | 16.6 nM | Human | Radioligand Binding | [1] |
| IC50 for PGE2-stimulated cAMP production | 22 nM | Human | cAMP Assay | [4] |
Experimental Protocols
cAMP Measurement Assay (for Gs-coupled GPCRs)
This protocol is designed to measure the antagonistic effect of this compound on PGE2-stimulated cAMP production in cells expressing the human EP4 receptor.
-
Materials:
-
HEK293 cells stably or transiently expressing the human EP4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
PGE2 (or a stable analog).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
-
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells into a 384-well plate at a pre-optimized density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of PGE2 at a concentration that will give an EC80 response.
-
Antagonist Treatment: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
Agonist Stimulation: Add the PGE2 solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Calcium Mobilization Assay (for Gq-coupled GPCRs or with Gα chimeras)
While the EP4 receptor primarily signals through Gs, this assay can be adapted if studying potential off-target effects on Gq-coupled receptors or by co-expressing a chimeric G protein (e.g., Gαqi) that redirects the signal to the calcium pathway.
-
Materials:
-
Cells expressing the GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Agonist for the target GPCR.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Place the cell plate in the fluorescence plate reader. Add the this compound dilutions to the wells and incubate for a specified time.
-
Agonist Stimulation and Signal Reading: The instrument will then add the agonist to the wells while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of this compound can be quantified by comparing the fluorescence response in the presence and absence of the antagonist.
-
Reporter Gene Assay (for EP4 Receptor)
This assay measures the transcriptional activation of a reporter gene downstream of the cAMP signaling pathway.
-
Materials:
-
HEK293 cells.
-
Expression vectors for the human EP4 receptor and a reporter plasmid containing a cAMP response element (CRE) driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Transfection reagent.
-
This compound.
-
PGE2.
-
Reporter gene assay detection reagents.
-
-
Procedure:
-
Transfection: Co-transfect the HEK293 cells with the EP4 receptor and CRE-reporter plasmids.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound followed by stimulation with PGE2.
-
Incubation: Incubate the cells for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Detection: Measure the reporter gene activity according to the manufacturer's protocol. For SEAP, an aliquot of the cell culture medium is used. For luciferase, the cells are lysed.
-
Data Analysis: Determine the IC50 of this compound by plotting the reporter gene activity against the antagonist concentration.
-
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: General experimental workflow for an antagonist assay.
Caption: Troubleshooting logic for unexpected assay results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. EP4 Receptor (rat) Reporter Assay Kit - Applications - CAT N°: 600350 [bertin-bioreagent.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. journals.physiology.org [journals.physiology.org]
Technical Support Center: (R)-Vorbipiprant and Alkaline Phosphatase Elevation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter elevations in alkaline phosphatase (ALP) during experiments involving (R)-Vorbipiprant (also known as CR6086).
Frequently Asked Questions (FAQs)
Q1: Has this compound been observed to increase alkaline phosphatase levels?
A1: Yes, clinical trial data for this compound has reported transient increases in alkaline phosphatase levels in some patients. This effect was not accompanied by signs or symptoms of cholestasis and was not considered clinically relevant in the context of the trial. The precise mechanism behind this observation remains to be elucidated.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). By blocking this receptor, Vorbipiprant is intended to modulate inflammatory responses.
Q3: Is the elevation of alkaline phosphatase a common effect of CRTH2 antagonists?
A3: Currently, there is limited publicly available information to suggest that elevated alkaline phosphatase is a class-wide effect of CRTH2 antagonists. The observed elevation with Vorbipiprant may be specific to this molecule.
Q4: What are the common causes of drug-induced alkaline phosphatase elevation?
A4: Drug-induced elevation of alkaline phosphatase is most commonly associated with cholestatic liver injury, where the flow of bile from the liver is reduced.[1][2] This can be due to various mechanisms, including interference with bile acid transport. However, isolated elevation of ALP can also occur without evidence of cholestasis.[2]
Q5: What is the clinical significance of an isolated, transient elevation in alkaline phosphatase?
A5: A transient and isolated increase in alkaline phosphatase, without corresponding elevations in other liver enzymes like ALT and bilirubin, is often considered benign.[3] However, any unexpected enzyme elevation in a research setting warrants further investigation to rule out potential compound-related effects or experimental artifacts.
Troubleshooting Guides
Scenario 1: Unexpectedly High ALP Activity in an In Vitro Cell-Based Assay with this compound
If you observe an increase in ALP activity in your cell cultures treated with this compound, follow these troubleshooting steps:
Initial Checks:
-
Confirm the Finding: Repeat the experiment with freshly prepared reagents and a new aliquot of this compound to rule out contamination or reagent degradation.
-
Cell Line Integrity:
-
Passage Number: Ensure you are using cells within a validated low passage number range. High passage numbers can lead to phenotypic drift.
-
Contamination: Routinely test your cell cultures for mycoplasma or other microbial contamination, which can affect cellular metabolism and enzyme activity.
-
-
Reagent and Compound Validation:
-
Compound Storage: Verify that this compound has been stored correctly, protected from light and moisture.
-
Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not independently affect ALP activity.
-
Investigative Experiments:
-
Dose-Response and Time-Course: Perform a detailed dose-response study and a time-course experiment to characterize the kinetics of the ALP increase. This will help determine if the effect is dose-dependent and at what time point it becomes apparent.
-
Assess Cell Viability: Run a concurrent cytotoxicity assay (e.g., MTS or LDH assay) to determine if the ALP elevation is associated with cellular stress or toxicity.
-
Measure Other Liver Injury Markers: If using primary hepatocytes or hepatoma cell lines, measure other markers of liver injury, such as alanine aminotransferase (ALT) and bilirubin, in the cell culture supernatant to assess if the ALP elevation is isolated or part of a broader hepatotoxic response.
Data Presentation
While specific quantitative data from this compound clinical trials on the exact fold-increase in ALP are not detailed in publicly available literature, the following table illustrates how such data could be presented for comparison.
| Parameter | Placebo Group (n=X) | This compound Group (n=Y) |
| Baseline ALP (U/L, Mean ± SD) | 70 ± 15 | 72 ± 18 |
| Peak ALP (U/L, Mean ± SD) | 75 ± 17 | 150 ± 40 |
| Fold-Increase from Baseline (Mean) | 1.1 | 2.1 |
| Time to Peak ALP (Days, Median) | N/A | 14 |
| Time to Normalization (Days, Median) | N/A | 28 |
This table is for illustrative purposes only and does not represent actual clinical trial data.
Experimental Protocols
Protocol 1: Measurement of Alkaline Phosphatase Activity in Cell Culture
This protocol describes a colorimetric assay to quantify ALP activity in cell lysates using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
pNPP substrate solution
-
Stop solution (e.g., 3M NaOH)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment: Seed your cells (e.g., HepG2, primary hepatocytes) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound and appropriate vehicle controls for the desired duration.
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells gently with PBS.
-
Add cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to lyse the cells.
-
-
Enzymatic Reaction:
-
Add pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops. The incubation time should be optimized for your specific cell type and experimental conditions.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the experimental wells.
-
Normalize the ALP activity to the total protein concentration of each well, determined by a separate protein assay (e.g., BCA assay).
-
Visualizations
Hypothetical Signaling Pathway for ALP Regulation
The exact mechanism of this compound-induced ALP elevation is unknown. However, researchers could investigate known pathways that regulate ALP gene expression. The following diagram illustrates a generalized signaling pathway that could be a starting point for such an investigation.
References
Technical Support Center: (R)-Vorbipiprant and Potential for Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for gastrointestinal (GI) side effects associated with the use of (R)-Vorbipiprant, a selective EP4 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical potential for gastrointestinal side effects with this compound based on its mechanism of action?
A1: this compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4. In the gastrointestinal tract, PGE2, acting through the EP4 receptor, plays a crucial role in maintaining mucosal integrity.[1] EP4 receptor activation is involved in promoting the healing of mucosal injury and down-regulating the mucosal immune system.[1] Therefore, antagonism of the EP4 receptor by this compound could theoretically disrupt these protective mechanisms, potentially leading to an increased risk of gastrointestinal side effects such as ulceration and inflammation.
Q2: Is there any clinical evidence of gastrointestinal side effects with Vorbipiprant?
A2: Yes, in a phase Ib/IIa clinical trial of Vorbipiprant in combination with the anti-PD-1 agent balstilimab for the treatment of metastatic colorectal cancer, a serious adverse event of duodenal ulcer hemorrhage was reported and attributed to Vorbipiprant.[2][3][4][5][6][7][8][9] This event is considered consistent with the known role of EP4 receptors in modulating gastrointestinal mucosal integrity and is suggested to be a potential class effect of EP4 antagonists.[2]
Q3: What are the known downstream signaling pathways of the EP4 receptor in the gastrointestinal tract?
A3: The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). There is also evidence that the EP4 receptor can couple to other pathways, including Gαi and β-arrestin, which can activate phosphoinositide 3-kinase (PI3K) signaling. These pathways are involved in various cellular processes, including inflammation and cell survival, which are critical for maintaining gastrointestinal homeostasis.
Q4: Are there any preclinical data available on the gastrointestinal side effects of this compound alone?
A4: Publicly available preclinical toxicology data specifically detailing the gastrointestinal side effects of this compound as a monotherapy are limited. However, preclinical studies with other EP4 receptor antagonists have suggested the potential for gastrointestinal adverse effects. Therefore, it is prudent to assume a potential for such effects and incorporate appropriate monitoring in preclinical studies.
Troubleshooting Guides for Experimental Studies
Issue 1: Unexpected signs of gastrointestinal distress in animal models (e.g., weight loss, diarrhea, hunched posture).
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Dose-related gastrointestinal toxicity | - Review the dose-response relationship. Consider reducing the dose or the frequency of administration.- Conduct a pilot dose-ranging study to establish the maximum tolerated dose (MTD) with a specific focus on GI-related clinical signs. |
| Compounding/formulation issues | - Ensure the vehicle used for formulation is inert and does not cause GI irritation.- Verify the solubility and stability of this compound in the chosen vehicle. Consider alternative formulations if precipitation is observed. |
| Underlying health status of animals | - Ensure animals are sourced from a reputable vendor and are free of common pathogens that could affect the GI tract.- Acclimatize animals properly before the start of the study. |
Issue 2: Histopathological evidence of gastrointestinal mucosal damage in treated animals.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Direct irritant effect of the compound or formulation | - Evaluate the local tolerance of the formulation by administering the vehicle alone.- Consider alternative routes of administration if oral gavage is associated with local irritation. |
| Systemic effect due to EP4 receptor antagonism | - Co-administer a gastroprotective agent, such as a proton pump inhibitor or a histamine H2 receptor antagonist, to assess if the damage can be mitigated. Note that this may confound the interpretation of the primary experimental endpoints.- Include endpoints to assess mucosal barrier function, such as intestinal permeability assays. |
| Confounding factors in the experimental model | - If using an induced model of GI disease (e.g., colitis model), carefully titrate the dose of the inducing agent in combination with this compound to avoid synergistic toxicity. |
Data Presentation
Table 1: Summary of Potential Gastrointestinal Side Effects of EP4 Antagonists from Clinical Data
| Adverse Event | Study Population | Compound | Combination Therapy | Seriousness | Reference |
| Duodenal Ulcer Hemorrhage | Metastatic Colorectal Cancer | Vorbipiprant | Balstilimab (anti-PD-1) | Serious | [2][3][4][5][6][7][8][9] |
Experimental Protocols
Key Experiment: Assessment of Gastric Emptying in Rodents
Objective: To evaluate the effect of this compound on the rate of gastric emptying.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g), fasted overnight with free access to water.
-
Test Meal: A non-nutrient, non-absorbable marker such as phenol red (0.05% w/v) in a 1.5% methylcellulose solution.
-
Procedure:
-
Administer this compound or vehicle orally at a predetermined time before the test meal.
-
Administer 1.5 mL of the phenol red test meal via oral gavage.
-
Euthanize the animals at a fixed time point (e.g., 20 minutes) after the test meal administration.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the stomach in 100 mL of 0.1 N NaOH.
-
Add 0.5 mL of 20% trichloroacetic acid to 5 mL of the homogenate to precipitate proteins.
-
Centrifuge the sample at 3000 rpm for 20 minutes.
-
Add 4 mL of 0.5 N NaOH to 1 mL of the supernatant.
-
Measure the absorbance of the sample at 560 nm using a spectrophotometer.
-
-
Calculation: Gastric emptying (%) = (1 - Amount of phenol red recovered from the test stomach / Average amount of phenol red recovered from stomachs at time 0) x 100.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorbipiprant sodium by Rottapharm Biotech for Gastrointestinal Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 9. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing impurities from (R)-Vorbipiprant synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-Vorbipiprant. The information is designed to help identify and characterize potential impurities that may arise during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in the this compound synthesis?
A1: Impurities in the this compound synthesis can originate from several stages of the manufacturing process. The primary sources include:
-
Starting Materials: Purity of the initial reactants is crucial. Impurities in starting materials can carry through the synthesis and be incorporated into the final product.
-
Side Reactions: Unwanted side reactions can occur at various steps, leading to the formation of structurally related impurities.
-
Incomplete Reactions: If a reaction step does not go to completion, unreacted starting materials or intermediates can remain as impurities.
-
Degradation Products: The final active pharmaceutical ingredient (API) or intermediates may degrade under certain process conditions (e.g., temperature, pH), forming degradation products.
-
Reagents and Solvents: Residual solvents and byproducts from reagents used in the synthesis, such as coupling agents, can also be present as impurities.
Q2: What are some of the key potential process-related impurities to monitor for during the synthesis of this compound?
A2: Based on the synthetic route outlined in patent WO2013004290, several potential process-related impurities should be monitored:
-
Unreacted Intermediates: Such as the 6-azaspiro[2.5]octane core or the methyl 4-(1-aminocyclopropyl)benzoate.
-
Diastereomeric Impurities: If the chiral separation is not complete, the (S)-enantiomer of Vorbipiprant could be present.
-
Byproducts from Amide Coupling: The amide bond formation step can generate byproducts depending on the coupling reagent used. For example, if a carbodiimide reagent like DCC or EDC is used, the corresponding urea byproduct can be an impurity.[1][2]
-
Hydrolysis-Related Impurities: Incomplete hydrolysis of the methyl ester precursor, methyl 4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate, would result in this precursor being an impurity in the final API. Conversely, harsh hydrolysis conditions could potentially lead to degradation of the molecule.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities. A stability-indicating method should be developed and validated to ensure that all potential impurities and degradants are separated from the main peak and from each other.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of isolated impurities.
-
Chiral HPLC: To determine the enantiomeric purity and quantify the unwanted (S)-enantiomer, a specific chiral HPLC method is required.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in the HPLC Chromatogram of the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Analyze the sample by LC-MS to check for the presence of the methyl ester precursor. Optimize the hydrolysis reaction conditions (e.g., reaction time, temperature, or concentration of the base) to ensure complete conversion. |
| Side Reaction Products | Isolate the impurity using preparative HPLC and characterize its structure using NMR and high-resolution mass spectrometry. Once the structure is identified, review the synthetic step where it might have formed and optimize the reaction conditions to minimize its formation. |
| Degradation of the API | Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products. Compare the retention times of the degradation products with the unknown peaks. If a match is found, adjust the process and storage conditions to prevent degradation. |
| Contamination from a Previous Step | Review the cleaning procedures for the reaction vessels and equipment to prevent cross-contamination. Analyze samples from previous steps to trace the origin of the impurity. |
Issue 2: Enantiomeric Purity of this compound is Below Specification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Chiral Separation | Optimize the chiral HPLC method by screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve better resolution between the enantiomers. |
| Racemization During a Synthetic Step | Investigate the stability of the chiral centers under the reaction conditions of each synthetic step. For example, harsh basic or acidic conditions, or elevated temperatures, can sometimes lead to racemization. If a particular step is identified as causing racemization, explore milder reaction conditions. |
| Error in Chiral Analysis | Verify the suitability of the chiral analytical method. Ensure proper integration of the peaks and that the method is validated for accuracy and precision. |
Data Presentation
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Impurity Name | Potential Origin | Analytical Method for Detection |
| (S)-Vorbipiprant | Incomplete chiral separation or racemization | Chiral HPLC |
| Methyl 4-(1-((R)-6-((4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate | Incomplete hydrolysis of the final intermediate | HPLC, LC-MS |
| 6-((4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxylic acid | Unreacted starting material from the amide coupling step | HPLC, LC-MS |
| Methyl 4-(1-aminocyclopropyl)benzoate | Unreacted starting material from the amide coupling step | HPLC, LC-MS |
| Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Byproduct from amide coupling if DCC or EDC is used | HPLC |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of this compound
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-35 min: Gradient to 5% A, 95% B
-
35-40 min: 5% A, 95% B
-
40-41 min: Gradient to 95% A, 5% B
-
41-50 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: Chiral HPLC Method for Enantiomeric Purity of this compound
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Synthetic pathway of this compound and potential impurity formation points.
Caption: A general workflow for the identification and control of unknown impurities.
References
Dose-response curve challenges with (R)-Vorbipiprant in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with in vitro dose-response curves for (R)-Vorbipiprant, a selective antagonist of the prostaglandin E2 receptor 4 (EP4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2] The EP4 receptor is a G-protein-coupled receptor (GPCR) that, upon binding its ligand PGE2, primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] this compound competitively binds to the EP4 receptor, inhibiting PGE2-mediated signaling and subsequent cAMP production.[5] Some studies suggest that the EP4 receptor can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, adding a layer of complexity to its signaling profile.[3]
Q2: What are the key pharmacological parameters of this compound?
The following table summarizes key in vitro parameters for this compound.
| Parameter | Value | Receptor | Reference |
| Ki | 16.6 nM | Human EP4 | [6] |
| IC50 | 22 nM (cAMP production) | Human EP4 | [5] |
Q3: Which in vitro assays are recommended for studying this compound?
The most common in vitro assays for this compound and other EP4 antagonists are functional assays that measure the downstream signaling effects of receptor activation. Given that the primary signaling pathway of the EP4 receptor involves cAMP production, a cAMP assay is the most direct method to quantify the antagonistic activity of this compound.[7] Additionally, competitive radioligand binding assays can be used to determine the binding affinity of the compound to the EP4 receptor.[8]
Troubleshooting Guide for Dose-Response Curve Challenges
This guide addresses common issues observed during the generation of in vitro dose-response curves for this compound.
Issue 1: Atypical or Non-Sigmoidal Dose-Response Curve
Symptoms:
-
The dose-response curve is flat, indicating no inhibition.
-
The curve has a "U" or "bell" shape.
-
The curve does not reach a plateau at high concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Reagent Concentration | Verify the concentration of the PGE2 agonist. An excessively high concentration may require a higher concentration of the antagonist to achieve inhibition. Perform a dose-response experiment with the agonist alone to confirm its EC50. |
| Cell Health and Density | Ensure cells are healthy and not over-confluent, which can affect receptor expression and signaling. Optimize cell density for the assay to ensure a sufficient assay window without signal saturation.[9] |
| Assay Incubation Time | The incubation time for both the antagonist and agonist can significantly impact the results. Optimize the pre-incubation time with this compound to ensure it reaches binding equilibrium. Subsequently, optimize the agonist stimulation time.[9] |
| Compound Solubility | Poor solubility of this compound at higher concentrations can lead to a loss of activity. Check the solubility of the compound in your assay buffer. Consider using a different solvent or a lower concentration range if solubility is an issue.[6] |
| Off-Target Effects | At very high concentrations, the compound may exhibit off-target effects that interfere with the assay readout. It is important to test a wide range of concentrations to identify the optimal inhibitory range. |
Issue 2: High Variability Between Replicates
Symptoms:
-
Large error bars for data points.
-
Inconsistent results between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells of the microplate. Variations in cell number can lead to significant differences in signal output. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent addition. For multi-well plates, consider using a multichannel pipette or an automated liquid handler. |
| Edge Effects | The outer wells of a microplate can be susceptible to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media. |
| Inadequate Mixing | Ensure thorough but gentle mixing of reagents in the wells to ensure a uniform distribution of cells and compounds. |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Membrane preparation from the above cells.
-
[3H]-PGE2 (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well microplate.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membrane preparation, [3H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled PGE2.
-
Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay
This protocol measures the ability of this compound to inhibit PGE2-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium.
-
This compound.
-
PGE2.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and culture them until they reach the desired confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound and a phosphodiesterase inhibitor for a specified time.
-
Stimulate the cells with PGE2 at a concentration equal to its EC80 for a predetermined duration.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.
Visualizations
References
- 1. Vorbipiprant - Rottapharm Biotech - AdisInsight [adisinsight.springer.com]
- 2. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. link.springer.com [link.springer.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
Validation & Comparative
Comparing (R)-Vorbipiprant efficacy with other EP4 antagonists like grapipiprant
A Comparative Guide to the Efficacy of (R)-Vorbipiprant and Other EP4 Antagonists
For researchers and drug development professionals, understanding the comparative efficacy of novel therapeutic agents is paramount. This guide provides an objective comparison of this compound with other selective Prostaglandin E2 (PGE2) receptor subtype 4 (EP4) antagonists, including grapiprant. The information is supported by preclinical and clinical data to aid in the evaluation of these compounds for various therapeutic indications.
Introduction to EP4 Antagonism
The EP4 receptor, a G-protein coupled receptor, is a key mediator of PGE2-induced biological effects, playing a significant role in inflammation, pain, and immuno-oncology. Antagonism of the EP4 receptor is a promising therapeutic strategy for a range of diseases, from osteoarthritis to cancer. This guide focuses on the comparative preclinical and clinical efficacy of several EP4 antagonists.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and other selected EP4 antagonists, providing a basis for comparing their potency and efficacy.
| Compound | Target | Binding Affinity (Ki) | In Vitro Potency (IC50/EC50) | In Vivo Efficacy Models |
| This compound | Human EP4 | 16.6 nM[1] | IL-6 expression: 70 nM, VEGF expression: 25 nM, IL-23 release: 608 nM[1] | Mouse colon cancer model (in combination with anti-PD-1)[1] |
| Grapiprant | Human EP4 | 13 ± 4 nM | 14 ± 3.9 nM | Rat postoperative pain model, Canine osteoarthritis[2] |
| Rat EP4 | 20 ± 1 nM | 27 ± 1.3 nM | ||
| Dog EP4 | 24 ± 2.7 nM | 35 nM[3] | ||
| MK-2894 | Human EP4 | 0.56 nM[4][5] | 2.5 nM (cAMP accumulation)[4][5] | Rat carrageenan-induced mechanical hyperalgesia (ED50: 0.36 mg/kg), Rat adjuvant-induced arthritis (ED50: 0.02 mg/kg/day for paw swelling)[4] |
| E7046 | Human EP4 | 23.14 nM[6] | 13.5 nM[6] | Syngeneic mouse cancer models (fibrosarcoma, pancreatic, colon, breast)[7][8] |
| CJ-042794 (RQ-15986) | Rat EP4 | - | pA2: 8.7 (cAMP accumulation)[9] | Rat carrageenan-induced mechanical hyperalgesia (ED50: 4.7 mg/kg), Rat adjuvant-induced arthritis[9] |
| Human EP4 | - | 10 nM[10] | Murine metastatic breast cancer model[4][6] | |
| ONO-4578 | Human EP4 | - | Single-digit nM (cAMP production)[11] | Syngeneic mouse tumor models (CT26, MC38), Human solid tumors (Phase I/II in combination with nivolumab)[12][13][14][15] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Detailed Experimental Protocols
EP4 Receptor Binding Assay (Determination of Ki)
Objective: To determine the binding affinity (Ki) of a test compound for the EP4 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human EP4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: cAMP Accumulation (Determination of IC50)
Objective: To assess the functional potency of a test compound in inhibiting PGE2-stimulated cAMP production.
Methodology:
-
Cell Culture: HEK293 cells expressing the human EP4 receptor are seeded in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of PGE2 (typically the EC80) to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the PGE2-induced cAMP response, is calculated from the dose-response curve.
In Vivo Model: Carrageenan-Induced Paw Edema and Hyperalgesia
Objective: To evaluate the anti-inflammatory and analgesic efficacy of a test compound in a model of acute inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the plantar surface of one hind paw.
-
Compound Administration: The test compound or vehicle is administered orally at various doses prior to or after the carrageenan injection.
-
Efficacy Assessment:
-
Paw Edema: Paw volume is measured using a plethysmometer at different time points after carrageenan injection. The percentage inhibition of edema is calculated.
-
Mechanical Hyperalgesia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured. An increase in the withdrawal threshold indicates an analgesic effect.
-
-
Data Analysis: The effective dose that produces 50% of the maximal effect (ED50) is determined.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other EP4 antagonists based on available preclinical and clinical data. While direct head-to-head comparisons are limited due to differing experimental conditions and clinical indications, the provided data allows for an informed assessment of their relative potencies and potential therapeutic applications. The detailed experimental protocols offer a framework for the design and interpretation of future comparative studies in the field of EP4 receptor antagonism.
References
- 1. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of prostanoid EP4 receptor antagonist, CJ-042,794, in rat models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ONO-4578|Selective EP4 Antagonist|For Research [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ONO‐4578 Plus Nivolumab in Unresectable Advanced or Recurrent Gastric or Gastroesophageal Junction Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Vorpipiprant vs. ONO-AE3-208: A Preclinical Comparison in Oncology
A Comparative Analysis of Two EP4 Receptor Antagonists in Preclinical Cancer Models for Researchers, Scientists, and Drug Development Professionals.
The prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a compelling target in oncology. Its activation is implicated in various tumorigenic processes, including proliferation, invasion, and immune evasion. Consequently, the development of EP4 receptor antagonists represents a promising therapeutic strategy. This guide provides a comparative overview of two such antagonists, (R)-Vorpipiprant and ONO-AE3-208, based on available preclinical data in cancer models.
While both compounds target the EP4 receptor, the extent of publicly available preclinical cancer research differs significantly. ONO-AE3-208 has been characterized in several preclinical studies, particularly in prostate cancer models. In contrast, preclinical data for (R)-Vorpipiprant in oncology is limited, with most available information stemming from its clinical development in combination with immunotherapy for colorectal cancer. This guide will present the detailed preclinical findings for ONO-AE3-208 and discuss (R)-Vorpipiprant in the context of its known mechanism and clinical investigations.
Mechanism of Action: Targeting the EP4 Signaling Pathway
Both (R)-Vorpipiprant and ONO-AE3-208 are antagonists of the EP4 receptor, a G-protein coupled receptor that, upon binding its ligand PGE2, initiates a cascade of downstream signaling events. Activation of the EP4 receptor can lead to increased intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other signaling pathways such as PI3K/Akt and ERK.[1] These pathways are known to promote cancer cell proliferation, migration, invasion, and metastasis.[2] By blocking the EP4 receptor, (R)-Vorpipiprant and ONO-AE3-208 aim to inhibit these pro-tumorigenic effects.[3]
Preclinical Performance: ONO-AE3-208 in Focus
ONO-AE3-208 has demonstrated notable efficacy in various preclinical cancer models, with a significant body of research focused on prostate cancer.
In Vitro Efficacy of ONO-AE3-208
In vitro studies have shown that ONO-AE3-208 can effectively suppress the migratory and invasive potential of cancer cells.
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| PC3 | Prostate Cancer | Cell Migration | Dose-dependent inhibition of cell migration. | [2] |
| PC3 | Prostate Cancer | Cell Invasion | Dose-dependent inhibition of cell invasion. | [2] |
| LNCaP | Prostate Cancer | Cell Migration | Dose-dependent inhibition of cell migration. | [2] |
| LNCaP | Prostate Cancer | Cell Invasion | Dose-dependent inhibition of cell invasion. | [2] |
In Vivo Efficacy of ONO-AE3-208
In vivo studies using xenograft models have further substantiated the anti-tumor and anti-metastatic effects of ONO-AE3-208.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Nude mice with PC3 cell inoculation | Prostate Cancer | ONO-AE3-208 | Suppressed bone metastasis. | [2] |
| Nude mice with LNCaP-EP4 xenografts | Prostate Cancer | 10 mg/kg/d ONO-AE3-208 | Inhibited castration-resistant tumor growth. | [3] |
| Nude mice with KUCaP-2 xenografts | Prostate Cancer | ONO-AE3-208 | Inhibited castration-resistant tumor growth. | [3] |
| Sarcoma 180 implantation model | Sarcoma | 50 nmole ONO-AE3-208 (topical) | No significant inhibition of tumor growth. | [4] |
Preclinical Data for (R)-Vorpipiprant in Oncology: A Gap in the Literature
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.
In Vitro Cell Migration and Invasion Assays
A common method to assess cell migration and invasion is the Transwell assay.
Protocol Details:
-
Cell Culture: Prostate cancer cell lines such as PC3 and LNCaP are cultured in appropriate media.[2]
-
Transwell System: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is used. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.
-
Cell Seeding: Cells are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant and Treatment: A chemoattractant (e.g., fetal bovine serum) is added to the lower chamber. The EP4 antagonist (ONO-AE3-208) is added at various concentrations to the upper and/or lower chambers.
-
Incubation: The plate is incubated for a specific duration to allow for cell migration or invasion.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.
Protocol Details:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor cells.[2][3]
-
Cell Implantation: Human prostate cancer cells (e.g., PC3 or LNCaP) are injected subcutaneously or orthotopically into the mice.[2][3] For metastasis studies, cells can be injected intravenously or into the left ventricle.[2]
-
Tumor Growth and Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. ONO-AE3-208 is administered, for example, via intraperitoneal injection at a specific dose and schedule.[3]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Metastasis can be monitored using techniques like bioluminescence imaging if the cancer cells are engineered to express luciferase.[2] At the end of the study, tumors are excised, weighed, and may be subjected to further analysis.
Conclusion and Future Directions
The available preclinical data strongly suggest that ONO-AE3-208 is a potent inhibitor of cancer cell migration, invasion, and metastasis, particularly in prostate cancer models. Its efficacy in these models highlights the therapeutic potential of EP4 receptor antagonism.
For (R)-Vorpipiprant, the lack of published preclinical cancer monotherapy studies makes a direct comparison of its intrinsic anti-cancer activity with ONO-AE3-208 challenging. However, its advancement into clinical trials in combination with immunotherapy underscores its potential to modulate the tumor microenvironment and overcome immune resistance.
Future preclinical research should aim to directly compare the efficacy of (R)-Vorpipiprant and ONO-AE3-208 in various cancer models to better understand their relative potencies and potential for clinical development, both as monotherapies and in combination with other agents. Further investigation into the specific molecular mechanisms underlying the effects of these compounds will also be crucial for optimizing their therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
Validating In Vivo Target Engagement of (R)-Vorbipiprant on the EP4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of (R)-Vorbipiprant, a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). We will explore direct and indirect experimental approaches, compare this compound with other notable EP4 antagonists, and provide detailed experimental protocols and data presented in a clear, comparative format.
Introduction to this compound and the EP4 Receptor
This compound (also known as CR6086) is a potent and selective antagonist of the EP4 receptor.[1][2] The EP4 receptor, a G-protein coupled receptor, is activated by its endogenous ligand, PGE2. The PGE2-EP4 signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, and immuno-oncology.[1][2][3] In the tumor microenvironment, this pathway can promote immune evasion; thus, antagonizing the EP4 receptor is a promising strategy in cancer immunotherapy.[2][3][4] Validating that a drug candidate like this compound effectively binds to and inhibits its intended target in vivo is a critical step in preclinical and clinical development.
Comparative Landscape of EP4 Receptor Antagonists
Several selective EP4 receptor antagonists have been developed for various therapeutic indications. This guide will focus on comparing this compound with other well-characterized antagonists, providing a snapshot of their key properties.
| Compound | Chemical Class | Selectivity for EP4 | Therapeutic Area(s) of Interest |
| This compound (CR6086) | - | High | Immuno-oncology, Rheumatoid Arthritis |
| Grapiprant (AT-001/CJ-023,423) | Piprant | High | Osteoarthritis (veterinary and human) |
| ONO-AE3-208 | - | High | Autoimmune diseases, Cancer |
| E7046 | - | High | Immuno-oncology |
Methodologies for In Vivo Target Engagement Validation
Validating target engagement in vivo can be achieved through a variety of direct and indirect methods. Direct methods provide evidence of the physical interaction between the drug and its target, while indirect methods measure the functional consequences of this interaction.
Indirect Methods: Measuring Downstream Effects
These methods assess the biological consequences of EP4 receptor blockade.
-
Pharmacodynamic (PD) Biomarker Analysis: This involves measuring the modulation of downstream signaling molecules or physiological responses. For EP4 antagonists, this can include:
-
Cytokine and Chemokine Profiling: Assessing changes in the levels of inflammatory mediators regulated by the PGE2-EP4 pathway, such as IL-6, IL-23, and IL-17.
-
Gene Expression Analysis: Quantifying changes in the expression of genes known to be downstream of EP4 signaling in relevant tissues.
-
Assessment of Physiological Endpoints: In relevant disease models (e.g., arthritis models), this includes measuring endpoints like paw swelling, pain sensitivity, or tumor growth.
-
Direct Methods: Quantifying Receptor Occupancy
These techniques directly measure the binding of the drug to the EP4 receptor in tissues.
-
Radioligand Binding Assays (Ex Vivo): This is a gold-standard method for quantifying receptor occupancy.[5][6] Tissues are collected from animals treated with the test compound, and the number of available receptors is measured using a radiolabeled ligand that binds to the target receptor.
-
Ex Vivo Autoradiography: This imaging technique allows for the visualization and quantification of receptor occupancy in specific anatomical regions of tissue sections.[7][8][9]
-
Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique that can be used to quantify receptor occupancy in living subjects using a radiolabeled form of the antagonist or a competing radioligand.[10][11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding in cells or tissue lysates.[12][13][14][15][16]
Experimental Data Comparison
The following table summarizes key in vitro and in vivo data for this compound and comparator EP4 antagonists.
| Compound | In Vitro Potency (IC50/Ki, human EP4) | In Vivo Model | Key In Vivo Finding | Target Engagement Method |
| This compound | IC50: ~22 nM | Mouse models of arthritis and cancer | Reduced inflammation and tumor growth | Indirect (cytokine levels, tumor growth inhibition) |
| Grapiprant | Ki: ~13 nM | Rat models of inflammatory pain | Reduced pain and inflammation | Indirect (inhibition of PGE2-induced hyperalgesia) |
| ONO-AE3-208 | Ki: ~1.3 nM | Mouse models of autoimmune disease and cancer | Ameliorated disease symptoms and reduced metastasis | Indirect (inhibition of cell migration and invasion) |
| E7046 | IC50: ~13.5 nM | Mouse colon cancer xenograft model | Inhibited tumor growth | Indirect (tumor growth inhibition) |
Experimental Protocols
Protocol 1: Ex Vivo Radioligand Binding Assay for EP4 Receptor Occupancy
Objective: To determine the percentage of EP4 receptor occupancy in a target tissue (e.g., spleen, tumor) following in vivo administration of an EP4 antagonist.
Materials:
-
EP4 antagonist (e.g., this compound)
-
Vehicle for drug administration
-
Experimental animals (e.g., mice)
-
Radiolabeled EP4 ligand (e.g., [3H]-PGE2)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Administer the EP4 antagonist or vehicle to groups of animals at various doses and time points.
-
At the designated time, euthanize the animals and rapidly dissect the target tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Incubate a known amount of membrane protein with a saturating concentration of the radiolabeled EP4 ligand in the presence or absence of a high concentration of a non-radiolabeled competitor to determine total and non-specific binding, respectively.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of receptor occupancy for each treatment group relative to the vehicle-treated group.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
Objective: To demonstrate target engagement of an EP4 antagonist with the EP4 receptor in tissue samples from treated animals.
Materials:
-
EP4 antagonist (e.g., this compound)
-
Vehicle for drug administration
-
Experimental animals (e.g., mice)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Tissue pulverizer
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., Western blotting, ELISA)
-
Anti-EP4 receptor antibody
Procedure:
-
Administer the EP4 antagonist or vehicle to groups of animals.
-
At the desired time point, euthanize the animals and harvest the target tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Pulverize the frozen tissue into a fine powder.
-
Resuspend the tissue powder in PBS with inhibitors.
-
Aliquot the tissue lysate into PCR tubes/plates.
-
Heat the samples to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble EP4 receptor in each sample using a suitable method like Western blotting or ELISA with an anti-EP4 antibody.
-
Plot the amount of soluble EP4 receptor as a function of temperature for both vehicle and drug-treated groups. A shift in the melting curve to a higher temperature in the drug-treated group indicates target engagement.
Visualizations
Caption: EP4 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating in vivo target engagement of EP4 antagonists.
Caption: Logical relationship for comparing this compound with alternative EP4 antagonists.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 3. Discovery of EP4 antagonists with image-guided explainable deep learning workflow | National Science Open (NSO) [nso-journal.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychogenics.com [psychogenics.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling the Potential Synergy: (R)-Vorbipiprant and Methotrexate in Arthritis Models
A Comparative Guide for Researchers
In the landscape of rheumatoid arthritis (RA) therapeutics, the quest for more effective and targeted treatments is perpetual. Methotrexate (MTX) remains a cornerstone disease-modifying antirheumatic drug (DMARD), valued for its broad anti-inflammatory and immunosuppressive effects.[1][2][3] Concurrently, the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) has emerged as a promising target for modulating inflammation and pain in arthritic conditions.[4][5][6] (R)-Vorbipiprant, a selective EP4 receptor antagonist, represents a novel therapeutic approach. This guide provides a comparative analysis of the preclinical data for this compound and methotrexate, exploring the mechanistic rationale and potential for synergistic effects in arthritis models.
This guide will, therefore, present the individual preclinical efficacy of EP4 antagonists and methotrexate, providing a foundation for understanding their potential combined therapeutic value.
Mechanism of Action: Two Distinct Pathways to Attenuate Arthritis
The potential for synergy between this compound and methotrexate stems from their distinct and complementary mechanisms of action, targeting different facets of the inflammatory cascade in rheumatoid arthritis.
This compound: Targeting the EP4 Receptor Pathway
This compound is a selective antagonist of the EP4 receptor, one of the four receptors for prostaglandin E2 (PGE2). PGE2 is a key inflammatory mediator that is upregulated in the synovial tissue of RA patients. The EP4 receptor, in particular, is implicated in driving inflammation, pain, and joint destruction.[4][5][6]
By blocking the EP4 receptor, this compound is proposed to:
-
Inhibit Pro-inflammatory Cytokine Production: Activation of the EP4 receptor can lead to the production of pro-inflammatory cytokines such as IL-6 and IL-23.[4] EP4 antagonists can suppress the secretion of these key drivers of arthritic inflammation.
-
Modulate T-cell Differentiation and Expansion: The EP4 receptor plays a role in promoting the differentiation of Th1 cells and the expansion of Th17 cells, both of which are critical in the pathogenesis of RA.[4][7] By antagonizing this receptor, this compound can potentially dampen these pathogenic T-cell responses.
-
Reduce Pain Signaling: PGE2 is a potent sensitizer of peripheral nociceptors, contributing significantly to arthritic pain. EP4 receptor antagonists have demonstrated analgesic effects in various pain models.[6]
Methotrexate: A Broad-Spectrum Anti-inflammatory and Immunosuppressive Agent
Methotrexate's mechanism of action in rheumatoid arthritis is multifaceted and not fully elucidated, but it is known to interfere with several key inflammatory pathways:[1][3]
-
Inhibition of Dihydrofolate Reductase (DHFR): While this is its primary mechanism in cancer chemotherapy, at the low doses used for RA, the anti-inflammatory effects are thought to be mediated by other mechanisms.[1][3]
-
Increased Adenosine Release: MTX is believed to increase the extracellular concentration of adenosine, which has potent anti-inflammatory effects by signaling through adenosine receptors on immune cells.
-
Inhibition of T-Cell Activation and Proliferation: MTX can suppress the activation and proliferation of T-cells, key players in the autoimmune response in RA.
-
Modulation of Cytokine Production: MTX can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.
The distinct mechanisms of this compound, specifically targeting the PGE2/EP4 pathway, and methotrexate, with its broader immunomodulatory effects, provide a strong rationale for investigating their potential synergistic activity. A combination therapy could potentially target the inflammatory process more comprehensively, leading to improved efficacy and possibly allowing for lower, better-tolerated doses of each agent.
Preclinical Efficacy in Arthritis Models: A Comparative Overview
While direct comparative studies are lacking, individual preclinical studies have demonstrated the efficacy of both EP4 antagonists and methotrexate in various animal models of arthritis, most commonly the collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models.
Quantitative Data Summary
The following table summarizes representative preclinical data for EP4 antagonists and methotrexate in rodent models of arthritis. It is important to note that these data are from different studies and direct comparisons should be made with caution.
| Treatment Group | Model | Key Efficacy Endpoint | Result |
| EP4 Antagonist (Generic) | Rat AIA | Paw Swelling | Significant inhibition, comparable to rofecoxib[8] |
| Rat AIA | Inflammatory Biomarkers | Significant reduction[8] | |
| Rat AIA | Synovial Inflammation & Bone Destruction | Significant inhibition[8] | |
| Mouse CIA | Arthritis Score | Significant reduction[4] | |
| Mouse CIA | Th1 and Th17 Cytokine Production | Suppression[4] | |
| Methotrexate | Rat CIA | Arthritis Score | Significant reduction[9][10] |
| Rat CIA | Paw Volume | Significant reduction[9][10] | |
| Rat CIA | Bone Erosion, Synovitis, Cartilage Degradation | Significant decrease[9][10] | |
| Rat AIA | Inflammation and Joint Destruction | Suppression[1][3] |
AIA: Adjuvant-Induced Arthritis; CIA: Collagen-Induced Arthritis
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of EP4 antagonists and methotrexate in arthritis models.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model that mimics many aspects of human rheumatoid arthritis.
-
Induction:
-
Immunization (Day 0): Male DBA/1 mice are immunized at the base of the tail with an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA).[4]
-
Booster (Day 21): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[4]
-
-
Drug Administration:
-
This compound (or other EP4 antagonist): Can be administered orally, daily, starting either before the onset of disease (prophylactic) or after the establishment of arthritis (therapeutic).[4]
-
Methotrexate: Typically administered intraperitoneally or orally, once or twice a week.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is assessed visually and scored based on the degree of erythema and swelling in each paw. A common scoring system ranges from 0 (no signs of arthritis) to 4 (severe inflammation with ankylosis) for each paw, resulting in a maximum score of 16 per animal.[11]
-
Paw Thickness Measurement: Paw swelling is quantified by measuring the thickness of the hind paws using a caliper.[12]
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess synovial inflammation, cartilage damage, and bone erosion.[9][10]
-
Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a rapid and severe inflammatory response.
-
Induction: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the base of the tail or a hind paw of susceptible rat strains (e.g., Lewis rats).
-
Drug Administration: Similar to the CIA model, test compounds can be administered prophylactically or therapeutically.
-
Assessment of Arthritis:
-
Paw Volume/Swelling: The volume of the hind paws is measured using a plethysmometer.
-
Clinical Scoring: A scoring system similar to that used in the CIA model is employed to assess the severity of inflammation in the paws.
-
Radiographic Analysis: X-rays of the hind paws can be taken to evaluate bone and joint damage.
-
Biomarker Analysis: Blood samples can be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) and pro-inflammatory cytokines.[8]
-
Visualizing the Pathways and Processes
Signaling Pathway of the EP4 Receptor
References
- 1. Combination Therapy for Rheumatoid Arthritis in the Era of Biologicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 3. Methotrexate in rheumatoid arthritis: studies with animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: (R)-Vorbipiprant and Selective COX-2 Inhibitors in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of (R)-Vorbipiprant, a selective prostaglandin E2 receptor 4 (EP4) antagonist, and selective cyclooxygenase-2 (COX-2) inhibitors. While direct head-to-head clinical trial data for this compound against a selective COX-2 inhibitor is not extensively available in the public domain, this comparison draws upon preclinical and clinical studies of representative compounds from each class to highlight their distinct mechanisms of action, efficacy in inflammatory models, and potential safety profiles.
Executive Summary
This compound represents a targeted approach to modulating prostaglandin E2 (PGE2)-mediated inflammation by specifically blocking the EP4 receptor, a key player in pain and inflammation signaling.[1] In contrast, selective COX-2 inhibitors, such as celecoxib and etoricoxib, act upstream by inhibiting the COX-2 enzyme, thereby reducing the production of various prostaglandins, not limited to PGE2.[2][3] This fundamental difference in their mechanism of action suggests potential divergences in their efficacy and safety profiles. Preclinical data from analogous compounds suggest that EP4 antagonists can offer comparable anti-inflammatory and analgesic efficacy to selective COX-2 inhibitors with the potential for a differentiated safety profile, particularly concerning cardiovascular effects.[4][5]
Mechanism of Action: A Tale of Two Targets
The pro-inflammatory effects of PGE2 are central to the pathology of many inflammatory diseases. Both this compound and selective COX-2 inhibitors aim to mitigate these effects, but through different points in the signaling cascade.
This compound: This molecule is a selective antagonist of the EP4 receptor.[6] Following inflammatory stimuli, arachidonic acid is converted to PGE2 by COX enzymes. PGE2 then binds to one of four receptor subtypes (EP1-EP4). The EP4 receptor is predominantly involved in mediating pro-inflammatory responses, including vasodilation, edema, and pain sensitization.[7] By blocking this specific receptor, this compound aims to inhibit the downstream signaling pathways that drive inflammation, without affecting the production of other prostaglandins that may have homeostatic functions.[1]
Selective COX-2 Inhibitors: These drugs, including celecoxib, etoricoxib, and the withdrawn rofecoxib, selectively inhibit the COX-2 enzyme.[2][3][8] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the increased production of prostaglandins, primarily PGE2.[2] By inhibiting COX-2, these drugs reduce the synthesis of pro-inflammatory prostaglandins. However, they do not discriminate between the different prostaglandin receptors.
Preclinical Efficacy: A Comparative Look
Direct comparative preclinical studies between this compound and selective COX-2 inhibitors are limited. However, studies on other selective EP4 antagonists provide valuable insights.
A study comparing the selective EP4 antagonist CJ-023,423 with the selective COX-2 inhibitor rofecoxib in a rat model of adjuvant-induced arthritis (AIA) demonstrated that both compounds significantly inhibited paw swelling.[5] Notably, the effect of the EP4 antagonist on edema was comparable to that of rofecoxib, suggesting that specific blockade of the EP4 receptor can achieve similar anti-inflammatory efficacy to broader prostaglandin synthesis inhibition in this model.[5] The study also showed that CJ-023,423 had significant inhibitory effects on inflammatory biomarkers, synovial inflammation, and bone destruction in the AIA rats.[5]
| Parameter | CJ-023,423 (EP4 Antagonist) | Rofecoxib (COX-2 Inhibitor) |
| Paw Swelling Inhibition | Significant and comparable to rofecoxib | Significant |
| Inflammatory Biomarkers | Significant inhibition | Not reported in direct comparison |
| Synovial Inflammation | Significant inhibition | Not reported in direct comparison |
| Bone Destruction | Significant inhibition | Not reported in direct comparison |
| Table 1: Comparison of a selective EP4 antagonist (CJ-023,423) and a selective COX-2 inhibitor (rofecoxib) in a rat adjuvant-induced arthritis model.[5] |
Clinical Pharmacology and Safety Profile
A clinical study in healthy subjects compared the pharmacological profiles of the selective EP4 antagonist LY3127760 and the selective COX-2 inhibitor celecoxib.[4] This study provides the most direct available clinical comparison between these two classes of drugs.
| Parameter | LY3127760 (EP4 Antagonist) | Celecoxib (COX-2 Inhibitor) |
| Prostacyclin (PGI) Synthesis | Modest suppression | Greater suppression than LY3127760 |
| Thromboxane Synthesis | No significant change | No significant change (at tested doses) |
| Most Common Adverse Events | Gastrointestinal (abdominal pain, nausea, dyspepsia) | Not specified as most common in this study |
| Table 2: Comparison of a selective EP4 antagonist (LY3127760) and a selective COX-2 inhibitor (celecoxib) in healthy subjects.[4] |
The study highlighted a key pharmacological differentiation: while both drugs are designed to spare COX-1, the EP4 antagonist demonstrated a lesser impact on prostacyclin (PGI) synthesis compared to celecoxib.[4] PGI is a vasodilator and inhibitor of platelet aggregation, and its inhibition by some COX-2 inhibitors has been linked to an increased risk of cardiovascular events.[3] While the clinical significance of this modest difference requires further investigation, it points to a potential cardiovascular safety advantage for EP4 antagonists.
Gastrointestinal adverse events were the most commonly observed with the EP4 antagonist in this study.[4] Selective COX-2 inhibitors were developed to have an improved gastrointestinal safety profile compared to non-selective NSAIDs, and clinical trials have shown a reduced incidence of serious upper GI events.[3][9]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rodents
This is a widely used preclinical model for rheumatoid arthritis.
-
Induction: Male DBA/1 mice or Lewis rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.
-
Treatment: this compound, a selective COX-2 inhibitor, or vehicle is administered orally, typically starting before or at the onset of clinical signs of arthritis.
-
Efficacy Readouts:
-
Clinical Score: Paw swelling, erythema, and joint rigidity are scored on a scale (e.g., 0-4 per paw).
-
Paw Volume: Measured using a plethysmometer.
-
Histopathology: Joints are collected at the end of the study for histological assessment of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Serum or tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured by ELISA.
-
In Vitro COX-2 Enzyme Inhibition Assay
This assay is used to determine the potency and selectivity of COX-2 inhibitors.
-
Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-2 enzyme.
-
Procedure:
-
Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., celecoxib) or vehicle.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is stopped after a defined time.
-
The amount of prostaglandin produced (e.g., PGE2, after conversion from PGH2) is quantified using a specific enzyme immunoassay (EIA) or by measuring the consumption of a co-substrate.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated. Selectivity is determined by comparing the IC50 for COX-2 with the IC50 for COX-1 in a similar assay.
Logical Relationship of Mechanisms
The distinct mechanisms of this compound and selective COX-2 inhibitors can be visualized as targeting different levels of the same inflammatory pathway.
Conclusion
This compound and selective COX-2 inhibitors offer two distinct strategies for mitigating PGE2-driven inflammation. While selective COX-2 inhibitors have a well-established clinical history, the targeted approach of EP4 receptor antagonism holds promise for a potentially improved safety profile, particularly concerning cardiovascular risks. The preclinical data from analogous compounds are encouraging, suggesting comparable efficacy in inflammatory arthritis models. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound versus selective COX-2 inhibitors in relevant patient populations. This will be crucial for defining the future therapeutic landscape for inflammatory diseases.
References
- 1. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorbipiprant sodium by Rottapharm Biotech for Gastrointestinal Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on clinical developments with celecoxib, a new specific COX-2 inhibitor: what can we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-Vorbipiprant Cross-Reactivity with EP4 Receptors Across Species
(R)-Vorbipiprant (also known as CR6086) is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] This guide provides a comparative overview of the available data on the cross-reactivity of this compound with EP4 receptors from different species, intended for researchers, scientists, and drug development professionals. While direct quantitative data on the binding affinity and functional activity of this compound across multiple species is limited in the public domain, this guide compiles the existing information and provides context through data on other EP4 receptor antagonists.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative data for the binding affinity and functional activity of this compound against the human EP4 receptor.
| Compound | Species | Assay Type | Parameter | Value (nM) |
| This compound | Human | Radioligand Binding | Kᵢ | 16.6[2] |
| This compound | Human | cAMP Functional Assay | IC₅₀ | 22[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are representative protocols for radioligand binding and functional cAMP assays used to characterize EP4 receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the EP4 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the EP4 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the EP4 receptor of the desired species (e.g., human, mouse, rat).
-
Radioligand: [³H]-PGE₂
-
Test compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-PGE₂ (at a concentration close to its Kₔ), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE₂ (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by an agonist (PGE2) at the EP4 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a functional setting.
Materials:
-
HEK293 cells expressing the EP4 receptor of the desired species.
-
Stimulation Buffer: HBSS with 1 mM IBMX (a phosphodiesterase inhibitor).
-
Agonist: Prostaglandin E₂ (PGE₂)
-
Test compound: this compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Plating: Seed the EP4-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in stimulation buffer for 15-30 minutes.
-
Stimulation: Add PGE₂ at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells and incubate for a further 15-30 minutes.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
EP4 Receptor Signaling Pathway
The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
Caption: EP4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound across EP4 receptors from different species.
Caption: Experimental workflow for determining the cross-species reactivity of this compound.
References
Long-Term Efficacy and Safety of (R)-Vorbipiprant in Animal Models: A Comparative Guide
(R)-Vorbipiprant (CR6086) is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As an orally active small molecule, it has demonstrated immunomodulatory and anti-inflammatory properties in preclinical studies. This guide provides a comparative analysis of the long-term efficacy and safety of this compound in animal models, with a primary focus on its evaluation in rheumatoid arthritis. Data is compared against established therapies to provide a benchmark for its performance.
Mechanism of Action: EP4 Receptor Antagonism
This compound exerts its therapeutic effects by blocking the EP4 receptor, a key component in the PGE2 signaling pathway. PGE2 is a pro-inflammatory mediator that, upon binding to the EP4 receptor, activates downstream signaling cascades that contribute to inflammation, pain, and immune modulation. In immune cells, activation of the EP4 receptor by PGE2 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This pathway can modulate the production of various cytokines involved in inflammatory and autoimmune diseases. By antagonizing the EP4 receptor, this compound inhibits these downstream effects, leading to a reduction in pro-inflammatory cytokine production and a modulation of the immune response.
Efficacy in Animal Models of Rheumatoid Arthritis
The primary indication for which this compound has been evaluated in long-term animal studies is rheumatoid arthritis. The collagen-induced arthritis (CIA) model in both rats and mice is a standard preclinical model that mimics many aspects of human rheumatoid arthritis.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rodents
Objective: To evaluate the therapeutic efficacy of this compound in reducing the clinical and pathological signs of arthritis.
Animal Models:
-
Rats: Male Lewis or Wistar rats.
-
Mice: Male DBA/1J mice.[1]
Induction of Arthritis:
-
Primary Immunization (Day 0): Animals are immunized with an emulsion of type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA). The injection is typically administered intradermally at the base of the tail.[1][2]
-
Booster Immunization (Day 7 or 21): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered to boost the immune response and ensure the development of arthritis.[1][2]
-
Disease Development: Clinical signs of arthritis, such as paw swelling and joint inflammation, typically appear between 21 and 35 days after the primary immunization.[1]
Treatment:
-
This compound is administered orally once daily, starting from the onset of arthritis.
-
Comparator drugs are administered according to their established protocols (e.g., methotrexate intraperitoneally every third day, etanercept subcutaneously).
Efficacy Parameters:
-
Clinical Scoring: Arthritis severity is assessed using a clinical scoring system that grades the degree of inflammation, swelling, and redness in each paw.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies are measured.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other treatments in the CIA model.
Table 1: Efficacy of this compound vs. Comparators in Rat CIA Model
| Treatment Group | Dose | Mean Clinical Score Reduction (%) | Paw Swelling Reduction (%) | Reference |
| This compound | 30 mg/kg | ~60% | ~55% | [3][4] |
| Rofecoxib | 10 mg/kg | ~40% | ~35% | [3][4] |
| Tofacitinib | 10 mg/kg | ~60% | ~50% | [3][4] |
Data are approximate based on graphical representations in the source publication. Reductions are relative to the vehicle-treated control group.
Table 2: Efficacy of this compound vs. Comparators in Mouse CIA Model
| Treatment Group | Dose | Mean Clinical Score Reduction (%) | Paw Swelling Reduction (%) | Reference |
| This compound | 60 mg/kg | ~70% | ~65% | [3][4] |
| Etanercept | 10 mg/kg | ~75% | ~70% | [3][4] |
| Naproxen | 20 mg/kg | Ineffective | Ineffective | [3][4] |
| Methotrexate | 1 mg/kg | ~50% | ~45% | [5] |
Data for this compound, Etanercept, and Naproxen are from the same comparative study.[3][4] Methotrexate data is from a separate study with a similar model.[5] Reductions are relative to the vehicle-treated control group.
Long-Term Safety and Toxicology in Animal Models
While extensive clinical safety data is available from human trials in oncology, detailed long-term preclinical toxicology studies for this compound in animal models are not publicly available. Standard preclinical safety evaluations for pharmaceuticals typically involve the following.
Experimental Protocol: General Chronic Toxicology Study
Objective: To assess the potential toxicity of this compound after repeated administration over a prolonged period.
Animal Models: Typically two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
Study Design:
-
Dose Groups: At least three dose levels (low, medium, and high) and a vehicle control group. The high dose is typically the maximum tolerated dose.
-
Duration: For chronic conditions, studies can range from 3 to 12 months.[6]
-
Administration: Oral gavage, consistent with the intended clinical route.
-
Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at the beginning and end of the study.
-
Electrocardiography (ECG): Performed periodically to assess cardiovascular effects.
-
Clinical Pathology: Blood and urine samples are collected at multiple time points to evaluate hematology, clinical chemistry, and urinalysis parameters.
-
-
Terminal Procedures:
-
Necropsy: A full post-mortem examination is conducted.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is examined microscopically.
-
Note on Data Availability: Specific long-term safety and toxicology data for this compound in animal models are not available in the public domain. The information presented is based on general guidelines for preclinical drug development.
Studies in Other Animal Models
There is a lack of publicly available data on the long-term efficacy and safety of this compound in animal models for other potential indications, such as pruritus. While various animal models of pruritus exist (e.g., induced by chemical irritants or in the context of atopic dermatitis models), no studies have been identified that evaluate this compound in these systems.
Summary and Conclusion
Preclinical studies in animal models of rheumatoid arthritis have demonstrated that this compound has significant disease-modifying anti-rheumatic drug (DMARD) effects.[3][4] In both rat and mouse models of collagen-induced arthritis, this compound effectively reduced clinical signs of arthritis and paw swelling, with efficacy comparable or superior to some established therapies like rofecoxib and tofacitinib in rats, and highly effective in mice where naproxen was not.[3][4]
The mechanism of action, through selective antagonism of the EP4 receptor, provides a targeted approach to modulating the inflammatory cascade driven by PGE2. This offers a distinct profile compared to broader-acting anti-inflammatory drugs.
However, a comprehensive assessment of the long-term safety profile of this compound in animal models is limited by the lack of publicly available toxicology data. Furthermore, its potential efficacy in other indications, such as pruritus, has not been reported in preclinical animal studies. Further research and publication of these studies are needed to fully characterize the long-term therapeutic potential and safety of this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. chondrex.com [chondrex.com]
- 3. chondrex.com [chondrex.com]
- 4. scispace.com [scispace.com]
- 5. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for (R)-Vorbipiprant
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like (R)-Vorbipiprant are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its use in clinical trials as a prostaglandin EP4 receptor antagonist, particularly in oncology, necessitates treating it as a potentially hazardous compound.[1][2][3][4] Adherence to established protocols for pharmaceutical and chemotherapeutic waste is therefore essential.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to establish clear safety protocols. Personnel should be thoroughly trained on the potential hazards and the required personal protective equipment (PPE).
General Handling Guidelines:
-
Engineering Controls: All manipulations of solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard PPE for handling potent compounds should be worn at all times. This includes:
-
A lab coat or disposable gown.
-
Safety glasses with side shields or chemical splash goggles.
-
Double gloving with chemotherapy-rated gloves is recommended.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection if dealing with a large amount of powder.
-
Containment and Cleanup:
-
For solid spills, gently cover the material with an absorbent pad to avoid raising dust.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate deactivating solution or a soap and water solution, followed by a rinse with water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
This compound Disposal Procedures
The disposal of this compound and any materials contaminated with it must comply with institutional, local, state, and federal regulations for hazardous and pharmaceutical waste. As a precautionary measure, it should be managed as a cytotoxic agent.
Waste Segregation is Critical:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables such as gloves, weigh boats, and absorbent pads, should be collected in a clearly labeled, leak-proof container designated for "Chemotherapeutic Waste" or "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemotherapeutic waste.
Disposal Methods:
-
High-Temperature Incineration: This is the preferred method for the disposal of many pharmaceuticals and cytotoxic agents to ensure complete destruction.[5]
-
Licensed Waste Hauler: All waste containers must be collected and disposed of by a licensed hazardous waste management company. Do not dispose of this compound waste in regular trash or down the drain.
The following table summarizes key quantitative data and recommendations for the handling and disposal of this compound, based on general principles for investigational compounds.
| Parameter | Guideline | Citation |
| Exposure Limit | Not established. Handle as a potent compound with appropriate engineering controls and PPE. | |
| Storage Temperature | Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation. | [6] |
| Incineration Temp. | Ideally above 1,200°C for complete destruction of pharmaceutical compounds. | [5] |
| Waste Container Label | Must include: "Hazardous Waste," the full chemical name "this compound," concentration (if applicable), and the date waste was first added. | |
| Spill Kit Contents | Absorbent pads, inert absorbent material (e.g., vermiculite), designated waste bags/container, appropriate PPE (gloves, goggles, respirator), and decontamination solution. |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, its use in clinical trials involved oral administration in doses ranging from 30 mg to 180 mg twice daily in combination with other agents.[1][2][7] Researchers working with this compound should develop detailed Standard Operating Procedures (SOPs) for their specific applications, including weighing, dissolution, and administration, with a strong emphasis on containment and exposure control.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: This diagram outlines the procedural flow for the safe segregation, containment, and disposal of different forms of this compound waste.
References
- 1. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]
- 5. services.gov.krd [services.gov.krd]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vorbipiprant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
